Laduviglusib dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2109414-84-6 |
|---|---|
Molekularformel |
C22H20Cl4N8 |
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H |
InChI-Schlüssel |
OOMHEMQQCHEWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Laduviglusib Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). By targeting both GSK-3α and GSK-3β isoforms, Laduviglusib modulates a variety of critical cellular processes. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a crucial regulator of embryonic development, tissue homeostasis, and cell fate. This technical guide provides an in-depth exploration of the molecular mechanism of Laduviglusib, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action: GSK-3 Inhibition
Laduviglusib is an ATP-competitive inhibitor of GSK-3, demonstrating high potency and selectivity for both GSK-3α and GSK-3β isoforms.[1][2] This inhibition is the cornerstone of its biological activity. GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous signaling pathways by phosphorylating a wide array of substrates, thereby regulating their activity and stability.
Molecular Interaction
Laduviglusib binds to the ATP-binding pocket of GSK-3, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This competitive inhibition effectively blocks the downstream signaling cascades mediated by GSK-3.
Quantitative Inhibition Data
The inhibitory potency of Laduviglusib against GSK-3 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potent activity.
| Target | IC50 (nM) | Assay Type | Reference |
| GSK-3β | 6.7 | Cell-free kinase assay | [3][4] |
| GSK-3α | 10 | Cell-free kinase assay | [3][4] |
Selectivity Profile
A critical feature of Laduviglusib is its high selectivity for GSK-3 over other kinases, which minimizes off-target effects.
| Kinase | Selectivity vs. GSK-3 | Reference |
| CDC2 | >500-fold | [4] |
| ERK2 | >500-fold | [4] |
| Other Protein Kinases | 5,000-10,000-fold | [3] |
Activation of the Wnt/β-catenin Signaling Pathway
The most well-characterized downstream effect of GSK-3 inhibition by Laduviglusib is the activation of the canonical Wnt/β-catenin signaling pathway.[5][6][7]
Pathway Overview
In the absence of a Wnt signal ("Off-State"), a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK-3β phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation and degradation of β-catenin.
Laduviglusib's Role in Wnt/β-catenin Signaling
Laduviglusib mimics the Wnt "On-State" by directly inhibiting GSK-3β. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[8]
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of Laduviglusib.
GSK-3β Kinase Assay (In Vitro)
This assay quantifies the enzymatic activity of GSK-3β and the inhibitory effect of Laduviglusib.
Principle: A purified, active GSK-3β enzyme is incubated with a specific peptide substrate and ATP. The amount of phosphorylated substrate is then measured, often using luminescence-based methods that quantify the amount of ATP consumed (ADP produced).
General Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant GSK-3β enzyme, a specific peptide substrate (e.g., a derivative of glycogen synthase), and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of Laduviglusib (or a vehicle control) to the reaction wells.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence and calculate the IC50 value of Laduviglusib by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for β-catenin Accumulation (Cell-based)
This technique is used to detect the stabilization and increased levels of β-catenin in cells treated with Laduviglusib.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for β-catenin.
General Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of Laduviglusib for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-catenin.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the intensity of the β-catenin band in Laduviglusib-treated samples compared to the control indicates protein accumulation.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of Laduviglusib on cell proliferation and cytotoxicity.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with a range of Laduviglusib concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Preclinical and Clinical Research Insights
Neurodegenerative Diseases
GSK-3β is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[10] Hyperactivation of GSK-3β is linked to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles in Alzheimer's disease. By inhibiting GSK-3β, Laduviglusib has shown potential in preclinical models to reduce tau phosphorylation.[10]
Preclinical studies in animal models of Alzheimer's and Parkinson's diseases have indicated that Laduviglusib treatment can lead to improved cognitive function, reduced neuroinflammation, and decreased neuronal death.[10]
Clinical Trials
Laduviglusib has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[10] These early-stage trials are crucial for determining the feasibility of further development for various therapeutic indications. The results of these trials will guide future studies on efficacy in patient populations.
Conclusion
Laduviglusib dihydrochloride is a potent and selective inhibitor of GSK-3α and GSK-3β. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway through the stabilization of β-catenin. This activity, coupled with its favorable selectivity profile, makes Laduviglusib a valuable research tool for studying GSK-3 and Wnt signaling in various biological contexts. Furthermore, its potential to modulate pathways implicated in neurodegenerative diseases has positioned it as a compound of interest for further clinical investigation. This technical guide provides a foundational understanding of Laduviglusib's mechanism of action to support ongoing and future research and development efforts.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In ovo injection of CHIR-99021 promotes feather follicles development via activating Wnt/β-catenin signaling pathway during chick embryonic period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faieafrikanart.com [faieafrikanart.com]
Unraveling the Core Function of Laduviglusib Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective, ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3 (GSK-3), with significant implications for various cellular signaling pathways. This technical guide provides an in-depth exploration of its primary function, mechanism of action, and its role in modulating critical biological processes.
Core Function: Potent and Selective GSK-3 Inhibition
Laduviglusib is a small organic molecule that functions as a powerful inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] It exhibits high selectivity for GSK-3 over other kinases, making it a valuable tool for studying GSK-3-mediated cellular events.[3][4] The inhibitory activity of Laduviglusib is concentration-dependent, with reported IC50 values in the nanomolar range, highlighting its potency.[3][4][5][6][7][8][9][10]
Mechanism of Action: Activation of the Wnt/β-catenin Signaling Pathway
The primary mechanism through which Laduviglusib exerts its effects is by activating the canonical Wnt/β-catenin signaling pathway.[1][3][6][11] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[12] By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin.[13] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[8][13] Subsequently, β-catenin translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[11] This activation of Wnt signaling influences a wide array of cellular processes, including cell proliferation, differentiation, and migration.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of Laduviglusib dihydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Laduviglusib
| Target | IC50 Value | Notes | Reference(s) |
| GSK-3β | 6.7 nM | Cell-free assay | [3][4][5][7][8][9][10][13] |
| GSK-3α | 10 nM | Cell-free assay | [3][4][5][7][8][9][10][13] |
| cdc2 | 8800 nM | Demonstrates >500-fold selectivity for GSK-3 | [3][8] |
| ERK2 | >500-fold less potent than GSK-3 | Demonstrates high selectivity | [3][4][6][9][10] |
| ES-D3 cells | 4.9 µM | Cell viability after 3 days | [3][7] |
| Preadipocyte differentiation | 0.3 µM | Inhibition of differentiation | [13] |
Table 2: In Vivo Effects of Laduviglusib
| Experimental Model | Dosage | Effect | Reference(s) |
| Rodent model of type 2 diabetes | 30 mg/kg (p.o.) | Rapidly lowered plasma glucose | [3][4][8][13] |
| ZDF rats | 16 mg/kg (p.o.) | 14% reduction in plasma glucose | [4][8][13] |
| ZDF rats | 48 mg/kg (p.o.) | 33% reduction in plasma glucose | [4][8][13] |
| Mice | 2 mg/kg (i.p.) | Protection against radiation-induced lethal GI injury | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and application of Laduviglusib, the following diagrams visualize the key signaling pathway and a typical experimental workflow.
Caption: Wnt signaling pathway modulation by Laduviglusib.
Caption: A typical in vitro experimental workflow using Laduviglusib.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature to assess the function of Laduviglusib.
Cell Viability Assay
-
Cell Line: ES-D3 mouse embryonic stem cells.[3]
-
Methodology:
-
Seed ES-D3 cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of Laduviglusib (e.g., 1-10 μM) or a vehicle control (e.g., DMSO).[3]
-
Incubate the cells for a specified duration (e.g., 3 days).[3]
-
Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control.
-
Western Blotting for Wnt Pathway Activation
-
Cell Line: ES-D3 or ES-CCE cells.[3]
-
Methodology:
-
Culture cells to a suitable confluency.
-
Treat cells with Laduviglusib (e.g., 5 μM) for a specified time (e.g., 48 hours) to induce Wnt pathway activation.[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3, total GSK-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Glucose Metabolism Study
-
Animal Model: A rodent model of type 2 diabetes (e.g., ZDF rats).[4][8][13]
-
Methodology:
-
Acclimate the animals to the experimental conditions.
-
Administer Laduviglusib orally (p.o.) at a specific dose (e.g., 30 mg/kg).[4][8][13]
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 3, 4 hours).
-
Measure plasma glucose levels using a glucose meter.
-
In some protocols, an oral glucose tolerance test (OGTT) may be performed one hour after Laduviglusib administration.[4][13]
-
Monitor plasma insulin (B600854) levels to ensure they remain at or below control levels.[4][13]
-
Conclusion
This compound is a highly specific and potent inhibitor of GSK-3α and GSK-3β. Its primary function is to activate the canonical Wnt/β-catenin signaling pathway through the stabilization of β-catenin. This mechanism of action has been leveraged in a variety of in vitro and in vivo studies to investigate the roles of GSK-3 and Wnt signaling in diverse biological processes, including stem cell self-renewal, metabolism, and development. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development.
References
- 1. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 8. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
The Genesis of a Potent Wnt Activator: An In-Depth Technical Guide to the Discovery and History of CHIR-99021, a GSK-3 Inhibitor
Emeryville, CA - In the landscape of molecular biology and drug discovery, the development of highly selective kinase inhibitors remains a pivotal achievement. Among these, CHIR-99021 has emerged as a cornerstone tool for researchers, particularly in the fields of stem cell biology, regenerative medicine, and cancer research. This aminopyrimidine derivative is celebrated for its potent and highly specific inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a serine/threonine kinase deeply implicated in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with CHIR-99021, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
CHIR-99021, also known as CT99021, was developed by scientists at Chiron Corporation. The primary goal was to create a highly selective and potent inhibitor of GSK-3 to investigate its role in various cellular processes and as a potential therapeutic target. GSK-3, first identified in 1980 for its role in regulating glycogen synthase, was later understood to be a critical component of numerous signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways.[1] Dysregulation of GSK-3 activity has been linked to a variety of diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer.[1][2]
The development of CHIR-99021 represented a significant advancement over earlier, less selective GSK-3 inhibitors. Its exceptional potency and selectivity allowed for more precise dissection of GSK-3's functions, minimizing off-target effects that could confound experimental results.[3]
Mechanism of Action: A Focus on Wnt/β-Catenin Signaling
CHIR-99021 functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[4] Its primary and most studied mechanism of action is the activation of the canonical Wnt/β-catenin signaling pathway.[2]
In the absence of a Wnt ligand (the "off" state), GSK-3 is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are not transcribed.
When CHIR-99021 is introduced, it binds to the ATP-binding pocket of GSK-3, inhibiting its kinase activity. This disruption of the destruction complex prevents the phosphorylation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and fate decisions.[2][5]
Quantitative Data Summary
CHIR-99021 exhibits high potency and selectivity for GSK-3 isoforms. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Potency of CHIR-99021
| Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| GSK-3α | 10 | - | Cell-free kinase assay | [1][3] |
| GSK-3β | 6.7 | 9.8 | Cell-free kinase assay | [1][3][6] |
Table 2: Selectivity Profile of CHIR-99021
| Kinase/Receptor/Enzyme | Selectivity (Fold difference vs. GSK-3) | Reference(s) |
| Closely related kinases (e.g., CDK2, ERK2) | >500 | [1][3] |
| Other protein kinases | 5,000-10,000 | [3] |
| Pharmacologically relevant receptors (22 tested) | Kd > 4 µM | [3][5] |
| Non-kinase enzymes (23 tested) | Ki > 8 µM | [3][5] |
Table 3: Cellular Activity of CHIR-99021
| Cell Line/System | EC50 (µM) | Endpoint Measured | Reference(s) |
| Mouse Embryonic Stem Cells (ES-D3) | 3.19 | Brachyury-positive cell differentiation | [7] |
| SH-SY5Y Neuroblastoma Cells | 5 | TCF/LEF promoter activity | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to characterize CHIR-99021.
In Vitro GSK-3 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of a GSK-3 inhibitor using a luminescence-based assay that measures ADP production.
Objective: To measure the concentration-dependent inhibition of GSK-3β activity by CHIR-99021.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR-99021 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, diluted down to the picomolar range. Include a DMSO-only control.
-
Reaction Setup: In each well of the plate, add the following components in order:
-
Kinase buffer
-
1 µL of inhibitor dilution (or DMSO)
-
GSK-3β enzyme solution
-
Substrate peptide solution
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Western Blot Analysis of β-Catenin Stabilization
This protocol describes how to assess the cellular activity of CHIR-99021 by measuring the accumulation of β-catenin in treated cells.
Objective: To determine if CHIR-99021 treatment leads to an increase in total β-catenin protein levels in a specific cell line.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
CHIR-99021 dissolved in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against total β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of CHIR-99021 concentrations (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total β-catenin and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the total β-catenin signal to the loading control. An increase in total β-catenin levels indicates GSK-3 inhibition.[9]
In Vivo Administration in a Mouse Model
This protocol provides a general framework for administering CHIR-99021 to mice to study its in vivo effects.
Objective: To assess the in vivo efficacy of CHIR-99021 on a specific physiological or pathological process.
Materials:
-
Experimental mice (strain, age, and sex appropriate for the study)
-
CHIR-99021
-
Vehicle solution (e.g., DMSO, saline, or a specific formulation)
-
Administration equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)
-
Animal housing and monitoring facilities
Procedure:
-
Dose Preparation: Prepare the desired dose of CHIR-99021 in the appropriate vehicle. Ensure the final concentration of the vehicle (e.g., DMSO) is well-tolerated by the animals.
-
Animal Acclimation: Acclimate the mice to the housing conditions for a sufficient period before the start of the experiment.
-
Administration: Administer CHIR-99021 to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosing regimen (dose, frequency, and duration) will depend on the specific experimental goals and should be determined from pilot studies or literature. A typical dose range for in vivo studies in rodents is 10-30 mg/kg.[3]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Endpoint Analysis: At the end of the treatment period, collect tissues or perform behavioral or physiological assessments as required by the experimental design.
-
Data Analysis: Analyze the collected data to determine the in vivo effects of CHIR-99021 compared to the vehicle-treated control group.
Conclusion
CHIR-99021 has established itself as an indispensable tool in the arsenal (B13267) of researchers studying GSK-3 and the signaling pathways it governs. Its high potency and selectivity have enabled significant progress in understanding the roles of GSK-3 in health and disease. This technical guide provides a foundational understanding of the discovery, mechanism, and practical application of CHIR-99021, serving as a valuable resource for scientists and professionals in the field of drug development and biomedical research. The provided protocols and data summaries offer a starting point for the design and execution of robust and reproducible experiments aimed at further elucidating the multifaceted functions of GSK-3.
References
- 1. US20050054663A1 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. agscientific.com [agscientific.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib Dihydrochloride: A Technical Guide to its Role in Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib dihydrochloride (B599025), also widely known by its research identifier CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3][4][5] This targeted inhibition positions Laduviglusib as a powerful activator of the canonical Wnt/β-catenin signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and numerous pathological states, including cancer.[2][3][6][7] This technical guide provides an in-depth overview of Laduviglusib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction to Wnt/β-catenin Signaling and Laduviglusib
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell fate determination, proliferation, and migration.[8] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[9][10][11] This keeps cytoplasmic levels of β-catenin low. Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[8] This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[2][8]
Laduviglusib dihydrochloride is an aminopyrimidine derivative that functions as an ATP-competitive inhibitor of GSK-3α/β.[12] By inhibiting GSK-3β, Laduviglusib effectively mimics the effect of Wnt signaling, preventing the phosphorylation and subsequent degradation of β-catenin.[2][13] This leads to the accumulation of β-catenin and the activation of downstream Wnt target genes, making Laduviglusib a valuable tool for studying Wnt signaling and a potential therapeutic agent in diseases where activation of this pathway is beneficial.[2][3][6]
Quantitative Data on Laduviglusib's Activity
The following tables summarize the quantitative data regarding the potency and efficacy of Laduviglusib in various assays.
Table 1: In Vitro Inhibitory and Activation Concentrations
| Parameter | Target/Assay | Value | Cell Line/System | Reference(s) |
| IC50 | GSK-3β | 6.7 nM | Cell-free assay | [1][2][3][7] |
| IC50 | GSK-3α | 10 nM | Cell-free assay | [1][2][3][5][7] |
| IC50 | cdc2 | 8800 nM | Cell-free assay | [1] |
| EC50 | TCF/LEF Reporter Activation | Not explicitly stated, but significant activation observed at concentrations as low as 1 µM | Human iPSC-derived Neural Progenitors | |
| EC50 | Glycogen Synthase Activation | 0.763 µM | CHO-IR cells | [1] |
Table 2: In Vitro Cellular Effects of Laduviglusib
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference(s) |
| ES-D3 cells | 1-10 µM | 3 days | Reduced cell viability with an IC50 of 4.9 µM. | [1] |
| ES-D3 and ES-CCE cells | 5 µM | 48 hours | Activation of the canonical Wnt-pathway. | [1] |
| 3T3-L1 preadipocytes | 3 µM | Not specified | 1.9-fold increase in free cytosolic β-catenin. | [1] |
| FAPs (Fibro-adipogenic progenitors) | 3 µM | 3 days | Elevated levels of β-catenin and phosphorylated (inactive) GSK-3β (Ser9). | [1] |
| C2C12 cells | 3 µM | 5 days | Upregulation of myogenic markers (myogenin, Myf5, desmin). | [1] |
| ST2 cells | Not specified | 3 days | Significantly upregulated TopFlash luciferase activity. | [2] |
| HCT116 cells | 5 µM | 24 hours | Upregulation of AXIN2 mRNA expression. | [14] |
Mechanism of Action: A Visual Representation
Laduviglusib's primary mechanism of action is the direct inhibition of GSK-3β, a key component of the β-catenin destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of Wnt target genes.
Caption: Laduviglusib inhibits GSK-3β, activating Wnt/β-catenin signaling.
Detailed Experimental Protocols
Herein are detailed methodologies for key experiments to assess the impact of Laduviglusib on the Wnt/β-catenin signaling pathway.
Western Blot Analysis for β-catenin and Phosphorylated GSK-3β
This protocol is designed to detect changes in the levels of total β-catenin and the inactive, phosphorylated form of GSK-3β (Ser9) following treatment with Laduviglusib.[1]
Materials:
-
Cells of interest (e.g., FAPs, C2C12)[1]
-
This compound
-
Complete cell culture medium
-
Ice-cold radioimmunoprecipitation assay (RIPA) buffer
-
BCA Protein Assay Kit
-
Polyvinylidene difluoride (PVDF) membrane
-
Skimmed milk or Bovine Serum Albumin (BSA) for blocking
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), and a loading control (e.g., anti-β-tubulin or anti-GAPDH)[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of Laduviglusib (e.g., 3 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 3 days).[1]
-
Protein Extraction: Lyse the cells using ice-cold RIPA buffer to extract total proteins.[1]
-
Protein Quantification: Measure the protein concentration of the lysates using a BCA Protein Assay Kit.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% skimmed milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.[2][15]
Materials:
-
Cells of interest (e.g., HEK293T, iPSC-derived neural progenitors)[15]
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
A constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of Laduviglusib or a vehicle control. A known Wnt pathway activator like Wnt3a conditioned medium can be used as a positive control.[15]
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This protocol measures the mRNA expression levels of known Wnt target genes, such as AXIN2 and LEF1, to confirm the activation of the Wnt/β-catenin pathway by Laduviglusib.[2][14][17]
Materials:
-
Cells of interest
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
High-capacity cDNA reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH)[2][17]
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with Laduviglusib or a vehicle control. Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.[2][17]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.[2][17]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene using the 2-ΔΔCt method.[2][17]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of Laduviglusib on Wnt/β-catenin signaling.
Caption: A standard workflow for assessing Laduviglusib's effects.
Conclusion
This compound is a highly potent and selective GSK-3 inhibitor that serves as a robust activator of the canonical Wnt/β-catenin signaling pathway. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in developmental biology, stem cell research, and oncology. The quantitative data and methodologies presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of the Wnt/β-catenin pathway in health and disease. As research progresses, Laduviglusib will likely continue to be a key pharmacological agent for both basic scientific discovery and the development of novel therapeutic strategies.
References
- 1. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. biorxiv.org [biorxiv.org]
- 14. β-catenin-independent regulation of Wnt target genes by RoR2 and ATF2/ATF4 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
Laduviglusib Dihydrochloride: A Deep Dive into Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). As a critical signaling node in numerous cellular processes, including the Wnt/β-catenin pathway, GSK-3 has emerged as a compelling therapeutic target for a range of diseases. The efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity and specificity. This technical guide provides an in-depth analysis of the target selectivity and specificity of Laduviglusib, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Target Potency and Selectivity
Laduviglusib is an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, exhibiting low nanomolar potency.[1] Its high degree of selectivity is a key attribute, with significantly lower affinity for other protein kinases and a broad panel of other cellular targets.
Primary Targets: GSK-3α and GSK-3β
Laduviglusib demonstrates potent inhibition of both GSK-3α and GSK-3β. The half-maximal inhibitory concentrations (IC50) are consistently reported in the low nanomolar range, indicating a strong affinity for its primary targets.
| Target | IC50 (nM) | Reference |
| GSK-3α | 10 | [1] |
| GSK-3β | 6.7 | [1] |
Selectivity Against Other Kinases
A critical aspect of a kinase inhibitor's profile is its selectivity against other kinases, particularly those with homologous ATP-binding sites. Laduviglusib exhibits a high degree of selectivity for GSK-3 over other kinases, including its closest homologs, cyclin-dependent kinase 2 (cdc2) and extracellular signal-regulated kinase 2 (ERK2).
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK-3β | Reference |
| cdc2 | >5000 | >746 | |
| ERK2 | >5000 | >746 |
Broad Off-Target Specificity
To further characterize its specificity, Laduviglusib has been screened against a wide array of other potential biological targets. These studies have consistently shown weak interactions with a broad panel of pharmacologically relevant receptors and non-kinase enzymes, underscoring its clean off-target profile.
Receptor Binding Profile:
Laduviglusib has been evaluated for its binding affinity against a panel of 22 pharmacologically relevant receptors. In these assays, it demonstrated weak binding, with Kd values generally in the micromolar range, indicating a low potential for off-target effects mediated by these receptors.
Non-Kinase Enzyme Inhibition Profile:
Similarly, its inhibitory activity was assessed against a panel of 23 non-kinase enzymes. Laduviglusib showed little to no significant inhibition of these enzymes, further confirming its high specificity for GSK-3.
A comprehensive list of the screened receptors and non-kinase enzymes and the corresponding quantitative data is detailed in the supplementary materials of the primary research publications.
Signaling Pathway Modulation: Wnt/β-catenin
GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This mechanism of action makes Laduviglusib a potent activator of the Wnt/β-catenin pathway.
Caption: Wnt/β-catenin signaling pathway with and without Laduviglusib.
Experimental Protocols
The following sections outline the generalized methodologies employed to determine the target selectivity and specificity of Laduviglusib.
Kinase Activity and Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common method for determining the IC50 of inhibitors and assessing their selectivity across a panel of kinases.
Caption: Workflow for a typical kinase activity and selectivity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Laduviglusib dihydrochloride in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Laduviglusib stock solution to create a range of concentrations for IC50 determination.
-
Prepare solutions of the target kinase, its specific substrate, and ATP in an appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well assay plate, add the kinase, substrate, and varying concentrations of Laduviglusib or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
-
Signal Detection (ADP-Glo™ Method):
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of Laduviglusib relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To assess selectivity, this protocol is repeated for a panel of different kinases.
-
Off-Target Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor. It is a standard method for evaluating the potential for off-target interactions with receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Preparation of Receptor-Containing Membranes:
-
Prepare cell membrane homogenates from a cell line or tissue known to express the receptor of interest.
-
-
Reagent Preparation:
-
Prepare a stock solution of Laduviglusib and perform serial dilutions.
-
Prepare a solution of a high-affinity radioligand for the target receptor at a concentration typically at or below its Kd.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the receptor membranes with the radioligand in the presence of varying concentrations of Laduviglusib or vehicle control.
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Allow the reaction to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding displaced by each concentration of Laduviglusib.
-
Plot the percent displacement against the logarithm of the Laduviglusib concentration and fit the data to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
This protocol is repeated for a panel of different receptors to assess off-target binding.
-
Off-Target Non-Kinase Enzyme Inhibition Assay
This is a general protocol to assess the inhibitory effect of Laduviglusib on the activity of various non-kinase enzymes. The specific substrate and detection method will vary depending on the enzyme being assayed.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Laduviglusib and create a series of dilutions.
-
Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.
-
-
Enzymatic Reaction:
-
In a multi-well plate, pre-incubate the enzyme with various concentrations of Laduviglusib or vehicle control for a short period.
-
Initiate the reaction by adding the substrate.
-
-
Detection and Analysis:
-
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, fluorometry for a fluorescent product).
-
Determine the initial reaction velocity for each concentration of Laduviglusib.
-
Calculate the percentage of enzyme inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This protocol is repeated for a panel of different non-kinase enzymes to assess off-target inhibition.
-
Conclusion
This compound is a potent inhibitor of GSK-3α and GSK-3β with a high degree of selectivity. Extensive in vitro profiling has demonstrated its minimal activity against a broad range of other kinases, receptors, and non-kinase enzymes. This high specificity, combined with its well-characterized mechanism of action as a Wnt/β-catenin pathway activator, makes Laduviglusib a valuable tool for research and a promising candidate for therapeutic development. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other selective kinase inhibitors.
References
An In-Depth Technical Guide to Laduviglusib Dihydrochloride: Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). As a dihydrochloride (B599025) salt, it exhibits favorable properties for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Laduviglusib dihydrochloride, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Chemical Structure and Properties
Laduviglusib is an aminopyrimidine derivative with a complex molecular architecture. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile dihydrochloride |
| Molecular Formula | C₂₂H₂₀Cl₄N₈ |
| Molecular Weight | 538.26 g/mol |
| CAS Number | 252917-06-9 (free base) |
Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-Catenin Signaling
Laduviglusib is a highly potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] By binding to the ATP-binding pocket of GSK-3, Laduviglusib prevents the phosphorylation of downstream substrates. This inhibition has profound effects on multiple signaling pathways, most notably the canonical Wnt/β-catenin pathway.
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway modulation by Laduviglusib.
Binding Interaction with GSK-3β
The crystal structure of GSK-3β in complex with Laduviglusib (under its synonym CHIR-99021) has been elucidated (PDB ID: 5HLN), providing detailed insights into its binding mode. Laduviglusib occupies the ATP-binding pocket of GSK-3β, forming key interactions with the hinge region of the kinase domain. This structural information is invaluable for understanding the high selectivity of Laduviglusib and for the rational design of next-generation GSK-3 inhibitors.
Quantitative Data
The inhibitory activity of Laduviglusib has been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Target | Value |
| IC₅₀ | GSK-3α | 10 nM |
| IC₅₀ | GSK-3β | 6.7 nM |
Experimental Protocols
In Vitro GSK-3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of Laduviglusib against GSK-3.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted Laduviglusib or DMSO (vehicle control).
-
Add 2 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Laduviglusib concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro GSK-3 kinase inhibition assay.
Cell-Based Wnt/β-Catenin Signaling Assay (TOP/FOP Flash Reporter Assay)
This protocol describes a method to measure the activation of the Wnt/β-catenin signaling pathway in response to Laduviglusib treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP Flash and FOP Flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with either the TOP Flash or FOP Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TOP/FOP ratio for Laduviglusib-treated cells relative to the DMSO-treated control. An increase in the TOP/FOP ratio indicates activation of the Wnt/β-catenin pathway.
Clinical Development
While extensive preclinical data exists for Laduviglusib, information regarding its clinical development is limited in the public domain. Further investigation into clinical trial databases is required to ascertain the current status of its clinical evaluation.
Conclusion
This compound is a powerful research tool for investigating the roles of GSK-3 and the Wnt/β-catenin signaling pathway in various biological processes. Its high potency and selectivity make it a valuable pharmacological agent for cell culture and in vivo studies. The detailed understanding of its chemical structure and mechanism of action provides a solid foundation for its further exploration as a potential therapeutic agent in diseases where dysregulation of GSK-3 and Wnt signaling is implicated.
References
A Technical Guide to Laduviglusib Dihydrochloride for Stem Cell Pluripotency and Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021), a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By modulating the canonical Wnt/β-catenin signaling pathway, Laduviglusib has become an indispensable tool in stem cell research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in maintaining stem cell pluripotency and directing cell fate.
Mechanism of Action: Wnt/β-catenin Signaling
Laduviglusib is a highly selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its primary mechanism of action in stem cell biology is the activation of the canonical Wnt/β-catenin signaling pathway.[1][3]
In the absence of a Wnt ligand, GSK-3 exists within a cytoplasmic "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[3] This complex sequentially phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This process keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.
Laduviglusib inhibits the kinase activity of GSK-3.[3] This prevents the phosphorylation of β-catenin, disrupting the destruction complex and leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3] These target genes are critical for regulating self-renewal and pluripotency in embryonic stem cells.[3][4]
Quantitative Data Summary
The efficacy and selectivity of Laduviglusib have been quantified in numerous studies. The following tables summarize key data points for its use in biochemical assays and stem cell culture.
Table 1: In Vitro Potency and Selectivity of Laduviglusib
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| GSK-3β | Cell-free kinase assay (IC₅₀) | 6.7 nM | [1][2][5] |
| GSK-3α | Cell-free kinase assay (IC₅₀) | 10 nM | [1][2][5] |
| GSK-3β | Kinase inhibition (Kᵢ) | 9.8 nM | [4][6] |
| cdc2 | Cell-free kinase assay (IC₅₀) | 8,800 nM | [5][7] |
| Selectivity | GSK-3 vs. cdc2, ERK2 | >500-fold | [1][2][8] |
| Glycogen Synthase (GS) | Activation in CHO-IR cells (EC₅₀) | 0.763 µM |[2][8] |
Table 2: Effective Concentrations of Laduviglusib in Stem Cell Applications
| Cell Type | Application | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Mouse ESCs (ES-D3) | Viability Assay (IC₅₀) | 4.9 µM | 3 days | Reduced viability | [4][5] |
| Mouse ESCs | Pluripotency Maintenance | 3 µM | 4 days | Inhibits neural differentiation | [3][5] |
| Mouse ESCs | Wnt Pathway Activation | 5 µM | 48 hours | Activation of canonical Wnt signaling | [5] |
| Human ESCs | Wnt Pathway Activation | 3 µM | 4 days | Nuclear translocation of β-catenin | [9] |
| Human PSCs | Cardiac Differentiation | 1.5 µM | Day 0-3 | Mesoderm induction | [3] |
| Human PSCs | Cardiac Differentiation | 6-8 µM | Day 0-2 | Mesoderm induction | [10] |
| Human Fibroblasts | Cardiomyocyte Conversion | 12 µM | 5 days | Conversion into functional cardiomyocytes |[9] |
Modulation of the Core Pluripotency Network
The self-renewal and pluripotency of embryonic stem cells are governed by a core network of transcription factors, primarily OCT4, SOX2, and NANOG.[11][12] The Wnt/β-catenin pathway, activated by Laduviglusib, plays a crucial role in sustaining this network. Specifically, β-catenin and TCF/LEF can directly bind to the promoter of key pluripotency genes, including Nanog, thereby maintaining the undifferentiated state.[4][12] By ensuring high levels of nuclear β-catenin, Laduviglusib provides a robust signal that supports the transcriptional circuitry essential for pluripotency.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of Laduviglusib in stem cell research. Researchers should optimize concentrations and durations for their specific cell lines and experimental goals.
This protocol describes how to use Laduviglusib to maintain the self-renewal of mESCs without Leukemia Inhibitory Factor (LIF).
-
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Gelatin-coated cell culture plates
-
Standard mESC medium (DMEM, 15% FBS, L-glutamine, NEAA, β-mercaptoethanol)
-
Laduviglusib dihydrochloride
-
DMSO (for stock solution)
-
Alkaline Phosphatase (AP) staining kit
-
Antibodies for pluripotency markers (e.g., OCT4, NANOG) for immunocytochemistry
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Laduviglusib in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF until they reach confluency.
-
Laduviglusib Treatment:
-
Dissociate the mESCs and seed them onto fresh gelatin-coated plates in LIF-free mESC medium.
-
Add Laduviglusib to the medium at a final concentration of 3 µM.[3] Include a vehicle control (DMSO) and a positive control (medium with LIF).
-
-
Cell Culture: Incubate cells at 37°C and 5% CO₂. Change the medium daily with fresh, Laduviglusib-containing LIF-free medium.[3]
-
Assessment of Pluripotency (after 3-5 days):
-
Morphology: Observe colonies daily. Undifferentiated mESCs should form compact, dome-shaped colonies with well-defined borders. Differentiated colonies appear flattened and irregular.[3]
-
Alkaline Phosphatase (AP) Staining: Fix cells and perform AP staining according to the manufacturer's protocol. Pluripotent colonies will stain bright red/pink.
-
Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4 and NANOG to confirm the undifferentiated state.[3]
-
-
This protocol utilizes a timed, dual modulation of the Wnt pathway—initial activation with Laduviglusib followed by inhibition—to efficiently generate cardiomyocytes.[10]
-
Materials:
-
Human pluripotent stem cells (hPSCs: iPSCs or ESCs)
-
Matrigel-coated plates
-
mTeSR1 medium (or equivalent)
-
Differentiation Media: RPMI 1640, B27 supplement (without insulin), B27 supplement (with insulin)
-
This compound (6-8 µM)[10]
-
Wnt inhibitor (e.g., IWP2 or Wnt-C59)
-
ROCK inhibitor (e.g., Y-27632)
-
Antibodies for flow cytometry (e.g., Cardiac Troponin T, cTnT)
-
-
Methodology:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells as single cells using a gentle dissociation reagent and seed to achieve a uniform monolayer at the start of differentiation. Use a ROCK inhibitor for the first 24 hours post-passaging to enhance survival.[10]
-
Day 0: Mesoderm Induction: When cells reach a confluent monolayer, replace the mTeSR1 medium with RPMI/B27 (minus insulin) medium containing 6-8 µM Laduviglusib.[10]
-
Day 2: Cardiac Specification: Aspirate the Laduviglusib-containing medium. Add fresh RPMI/B27 (minus insulin) medium containing a Wnt inhibitor (e.g., 5 µM IWP2).
-
Day 4: Progenitor Expansion: Aspirate the Wnt inhibitor-containing medium. Add fresh RPMI/B27 (minus insulin) medium.
-
Day 6 Onwards: Cardiomyocyte Maturation: Aspirate the medium and switch to RPMI/B27 (with insulin). Change the medium every 2-3 days thereafter.[10]
-
Characterization:
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Laduviglusib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β. By inhibiting GSK-3, Laduviglusib activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in numerous cellular processes, including cell proliferation, differentiation, and fate. This technical guide provides a comprehensive overview of the core exploratory studies involving Laduviglusib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology.
Mechanism of Action
Laduviglusib is an ATP-competitive inhibitor of GSK-3. In the absence of Wnt signaling, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by Laduviglusib prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, complexing with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway and the role of Laduviglusib are depicted below.
Caption: Canonical Wnt/β-catenin signaling pathway with Laduviglusib intervention.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo exploratory studies on Laduviglusib.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. Homologs | Reference |
| GSK-3β | Cell-free | 6.7 | >500-fold vs. Cdc2 and ERK2 | [1][2][3] |
| GSK-3α | Cell-free | 10 | >500-fold vs. Cdc2 and ERK2 | [1][2][3] |
| Glycogen Synthase (GS) | CHO-IR cells | EC50 = 763 | N/A | [1][3] |
| Preadipocyte Differentiation | 3T3-L1 cells | IC50 = 300 | N/A | [1] |
Table 2: Preclinical In Vivo Pharmacodynamics and Efficacy
| Animal Model | Dosing Regimen | Key Findings | Quantitative Results | Reference |
| Rodent model of type 2 diabetes | 30 mg/kg, oral | Enhanced glucose metabolism | Max. plasma glucose reduction of ~150 mg/dl 3-4 hours post-dose | [1][3] |
| ZDF rats (oral glucose challenge) | 16 mg/kg, oral | Improved glucose tolerance | 14% reduction in plasma glucose | [1][4] |
| ZDF rats (oral glucose challenge) | 48 mg/kg, oral | Improved glucose tolerance | 33% reduction in plasma glucose | [1][4] |
| Isolated rat islets | 5 µM | Promoted primary beta cell replication | 2-3 fold increase in cell replication | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted in exploratory studies with Laduviglusib.
GSK-3 Inhibition Assay (Cell-free)
This protocol is designed to determine the IC50 of Laduviglusib against GSK-3α and GSK-3β.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Laduviglusib dihydrochloride stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a cell-free GSK-3 kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the GSK-3 enzyme, substrate peptide, and the diluted Laduviglusib or DMSO (vehicle control).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot an aliquot of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of Laduviglusib concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for β-catenin Accumulation
This protocol details the procedure to assess the pharmacodynamic effect of Laduviglusib by measuring the accumulation of β-catenin in cultured cells.
Materials:
-
Cell line of interest (e.g., 3T3-L1 preadipocytes, HEK293T)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Laduviglusib or DMSO for a specified time (e.g., 3-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
Concluding Remarks
This compound is a powerful research tool for modulating the Wnt/β-catenin signaling pathway. Its high potency and selectivity for GSK-3 make it an invaluable asset in a wide range of exploratory studies, from investigating fundamental cellular processes to preclinical evaluations in various disease models, including diabetes, neurodegenerative disorders, and regenerative medicine. The data and protocols presented in this guide offer a solid foundation for designing and executing further research with this compound. As with any potent signaling modulator, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
Laduviglusib Dihydrochloride: A Technical Guide for Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021) and its applications in developmental biology research. This document details the molecule's mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its use in stem cell culture and differentiation.
Core Concepts: Mechanism of Action
Laduviglusib dihydrochloride is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1][2][3] It inhibits both GSK-3α and GSK-3β isoforms at nanomolar concentrations.[1][4] GSK-3 is a key component of the "destruction complex" which targets β-catenin for proteasomal degradation in the absence of a Wnt signal. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus where it activates the transcription of Wnt target genes.[2][5] This potent activation of the canonical Wnt/β-catenin signaling pathway makes Laduviglusib an invaluable tool for manipulating cell fate in developmental biology research.[3][6]
Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of Laduviglusib (CHIR-99021) in its activation.
References
- 1. stemcell.com [stemcell.com]
- 2. reprocell.com [reprocell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Laduviglusib Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β.[1][2][3] By inhibiting GSK-3, Laduviglusib mimics the canonical Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[4][5] This pathway is fundamental in regulating a multitude of cellular processes, including embryonic development, cell proliferation, differentiation, and pluripotency.[5][6] These application notes provide detailed protocols for the use of Laduviglusib dihydrochloride in cell culture, with a focus on its role in activating Wnt/β-catenin signaling and its effects on cell fate.
Mechanism of Action
This compound is an ATP-competitive inhibitor of GSK-3α and GSK-3β.[4] In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3 by Laduviglusib prevents this phosphorylation event. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes, such as Axin2 and Lef1.[5][7][8]
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of Laduviglusib.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and effective concentrations of this compound in various cell lines and assays.
| Parameter | Value | Target | Assay System |
| IC₅₀ | 6.7 nM | GSK-3β | Cell-free assay |
| 10 nM | GSK-3α | Cell-free assay | |
| EC₅₀ | 0.763 µM | Glycogen Synthase Activation | CHO-IR cells |
| Cell Line/System | Application | Concentration | Treatment Duration |
| Mouse Embryonic Stem (mES) Cells | Maintenance of Pluripotency | 3 µM | 4 days |
| Mouse Embryonic Stem (mES) Cells | Wnt Pathway Activation | 5 µM | 48 hours |
| Mouse Embryonic Stem (mES) Cells | Cell Viability (IC₅₀) | 4.9 µM | 3 days |
| 3T3-L1 Preadipocytes | Inhibition of Adipogenesis | 1 µM | 2 weeks |
| Lgr5+ Cells | Protection from Apoptosis | 2.5 µM | 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculation: Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C for 3-5 minutes can aid dissolution.[9]
-
Sterilization: For optimal sterility, filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[9]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]
Protocol 2: General Cell Culture Treatment
Caption: General experimental workflow for Laduviglusib treatment in cell culture.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.
-
Adherence: Allow cells to adhere to the culture vessel, typically overnight, in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of this compound. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the Laduviglusib-treated samples.
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the protocols below.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 2. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Protocol 4: Western Blotting for β-catenin Accumulation
This protocol is used to detect the stabilization and accumulation of β-catenin following Laduviglusib treatment.
-
Cell Treatment and Lysis: Treat cells with Laduviglusib and a vehicle control for the desired time (e.g., 6, 12, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Protocol 5: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol is used to measure the upregulation of Wnt target genes, such as Axin2 and Lef1, following Laduviglusib treatment.[7]
-
Cell Treatment and RNA Extraction: Treat cells with Laduviglusib and a vehicle control for the desired time (e.g., 24 or 48 hours). Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (Axin2, Lef1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in Laduviglusib-treated samples compared to the vehicle control, normalized to the reference gene.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | - Laduviglusib concentration is too high. - Prolonged treatment duration. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Shorten the incubation time. |
| No or Weak Wnt Pathway Activation | - Laduviglusib concentration is too low. - Degraded compound. | - Increase the concentration of Laduviglusib. - Use a fresh aliquot of the stock solution. |
| Inconsistent Results | - Inconsistent cell seeding density. - Repeated freeze-thaw of stock solution. | - Ensure uniform cell seeding. - Use single-use aliquots of the stock solution. |
Conclusion
This compound is a valuable tool for the in vitro manipulation of cell fate through the potent and selective inhibition of GSK-3 and subsequent activation of the Wnt/β-catenin signaling pathway. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound effectively in their cell culture experiments. It is recommended to optimize concentrations and treatment durations for each specific cell line and experimental objective to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 5. reprocell.com [reprocell.com]
- 6. AXIN2 Reduces the Survival of Porcine Induced Pluripotent Stem Cells (piPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LEF-1 drives aberrant β-catenin nuclear localization in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Laduviglusib Dihydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib (also known as CHIR-99021) is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β). By inhibiting GSK-3, Laduviglusib effectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] This mechanism of action makes it a valuable tool in various research areas, including stem cell biology, regenerative medicine, oncology, and metabolic diseases.[3][5][6] Proper preparation of a stable, concentrated stock solution is the first critical step for reproducible and reliable experimental results. This document provides detailed protocols and application notes for the preparation of Laduviglusib dihydrochloride (B599025) stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Chemical and Physical Properties
Understanding the physicochemical properties of Laduviglusib dihydrochloride is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Synonyms | CHIR-99021 dihydrochloride, CT99021 | [1][3][5] |
| Molecular Formula | C₂₂H₁₈Cl₂N₈ · 2HCl | [7] |
| Molecular Weight | 501.8 g/mol | [1] |
| Appearance | Solid powder | [8] |
| Solubility in DMSO | Up to 100 mg/mL (199.28 mM) | [1] |
Note: Laduviglusib is also available in other salt forms, such as monohydrochloride and trihydrochloride, which have different molecular weights.[8][9][10] It is crucial to use the correct molecular weight for the specific salt form being used to ensure accurate molar concentration calculations.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Laduviglusib exerts its biological effects by inhibiting GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by Laduviglusib prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway modulation by Laduviglusib.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for cell culture experiments.[11]
Materials:
-
This compound (MW: 501.8 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 501.8 g/mol = 0.005018 g
-
Mass (mg) = 5.018 mg
-
-
-
Weighing:
-
Aseptically weigh out approximately 5.02 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Note: Use of an amber tube is recommended to protect the compound from light.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 3-5 minutes can aid in solubilization if necessary.[11]
-
Note: It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
-
-
Sterilization (Optional but Recommended):
-
For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, amber tube to ensure sterility.[11]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[2][11]
-
Store the aliquots at -20°C or -80°C for long-term storage.[2] Properly stored, the stock solution should be stable for at least 6 months at -20°C and up to one year at -80°C.[2]
-
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Application Notes
-
Final Concentration in Cell Culture: The final working concentration of Laduviglusib in cell culture media typically ranges from 1 µM to 10 µM.[11] However, the optimal concentration should be determined empirically for each cell type and experimental setup. A common starting concentration is 3 µM.[12]
-
DMSO Concentration in Media: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.1% to 0.5%).[3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Use in Stem Cell Culture: Laduviglusib is widely used to maintain pluripotency and promote the self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[2][12] It can also be used in directed differentiation protocols, for example, in the generation of cardiomyocytes.[3][12]
-
Troubleshooting:
-
Precipitation in Media: If precipitation is observed upon dilution in aqueous media, try pre-warming the media to 37°C before adding the stock solution and mix immediately.
-
Inconsistent Results: Inconsistent experimental outcomes may arise from repeated freeze-thaw cycles of the stock solution. Using single-use aliquots is highly recommended to ensure consistency.[11]
-
Low Potency: If the compound appears less potent than expected, it may have degraded due to improper storage or exposure to moisture. Use freshly prepared stock solutions or new aliquots.
-
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their investigations of GSK-3 and Wnt/β-catenin signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 6. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Laduviglusib | C22H18Cl2N8 | CID 9956119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Laduviglusib trihydrochloride | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Laduviglusib trihydrochloride | C22H21Cl5N8 | CID 78243722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Laduviglusib Dihydrochloride in Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021 dihydrochloride, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and stem cell regulation.[2][4] By inhibiting GSK-3, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This activity makes Laduviglusib an invaluable tool in regenerative medicine for controlling cell fate, promoting self-renewal of stem cells, and directing their differentiation into various lineages.[2][4]
Mechanism of Action
Laduviglusib is an ATP-competitive inhibitor of GSK-3.[4] In the canonical Wnt signaling pathway, the absence of a Wnt ligand allows a "destruction complex" (including Axin, APC, CK1, and GSK-3) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib's inhibition of GSK-3 disrupts this complex, stabilizing β-catenin and leading to the activation of downstream gene expression responsible for proliferation and cell fate decisions.
Caption: Wnt/β-catenin signaling modulation by Laduviglusib.
Application Notes
Laduviglusib has demonstrated utility in several key areas of regenerative medicine:
-
Maintenance of Pluripotency in Stem Cells: Laduviglusib is widely used to maintain the self-renewal and undifferentiated state of both mouse and human embryonic stem cells (ESCs).[2][5] It can replace the requirement for Leukemia Inhibitory Factor (LIF) in mouse ESC culture, simplifying media formulations.[5]
-
Directed Differentiation of Pluripotent Stem Cells (PSCs): By precisely timing the activation of the Wnt pathway, Laduviglusib, often in combination with other small molecules, can guide the differentiation of PSCs into specific lineages. Notable examples include the generation of functional cardiac myocytes and pancreatic islets from human induced pluripotent stem cells (hiPSCs).[6][7]
-
Direct Reprogramming of Somatic Cells: Laduviglusib is a key component of small molecule cocktails used to directly convert somatic cells, such as fibroblasts, into other desired cell types without reverting to a pluripotent state. This has been successfully applied to generate functional neurons, cardiomyocytes, and skeletal muscle progenitors.[7]
-
Promotion of Tissue Regeneration: Preclinical studies have shown that activating the Wnt pathway with Laduviglusib can promote tissue regeneration. It has been used to stimulate human dermal papilla spheroids to enhance hair follicle formation and has shown potential in correcting developmental defects in mouse models of rare genetic disorders like Zaki syndrome.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Laduviglusib (CHIR-99021).
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 6.7 nM | GSK-3β (cell-free assay) | [1][2][3][6] |
| 10 nM | GSK-3α (cell-free assay) | [1][2][3][6] | |
| Selectivity | >500-fold | Over Cdc2 and ERK2 kinases | [1][2][3][6] |
| EC₅₀ | 0.763 µM | Glycogen Synthase (GS) activation in CHO-IR cells | [1][3][6] |
| Typical In Vitro Concentration | 1 µM - 10 µM | Cell culture applications | [8] |
| 3 µM | Mouse ESC self-renewal (LIF-free) | [5] | |
| 12 µM | Conversion of human fibroblasts to cardiomyocytes | [7] | |
| Typical In Vivo Dosage | 30 mg/kg (oral) | Enhanced glucose metabolism in rodent models | [1][3] |
| 16 - 48 mg/kg (oral) | Improved glucose tolerance in ZDF rats | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Laduviglusib Dihydrochloride Stock Solution
This protocol details the preparation of a 10 mM stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[8]
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW: ~537.8 g/mol for the dihydrochloride form, check manufacturer's specifications), approximately 5.38 mg is required.
-
Dissolution: Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5][8] Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
Protocol 2: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency (LIF-Free)
This protocol describes using Laduviglusib to maintain mESCs in an undifferentiated state without LIF.[5]
Materials:
-
Mouse ESCs cultured on gelatin-coated plates
-
Standard mESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol)
-
Laduviglusib stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Alkaline phosphatase staining kit
Procedure:
-
Prepare Media: Prepare LIF-free mESC medium. Create the treatment medium by adding Laduviglusib to a final concentration of 3 µM. Also, prepare a vehicle control medium containing an equivalent concentration of DMSO.
-
Cell Seeding: Culture mESCs under standard LIF-containing conditions. Harvest confluent cells using Trypsin-EDTA and seed them onto fresh gelatin-coated plates in the prepared media (LIF-free + 3 µM Laduviglusib, and LIF-free + DMSO for control).
-
Cell Culture: Incubate cells at 37°C in a 5% CO₂ incubator. Change the medium daily.
-
Morphological Assessment: Observe the cells daily. Undifferentiated mESCs should form compact, dome-shaped colonies.[5]
-
Passaging: Passage the cells when they reach 70-80% confluency.
-
Pluripotency Assessment: After 3-5 passages, perform alkaline phosphatase staining according to the manufacturer's protocol. Pluripotent colonies will stain positive (red/purple).
Caption: Workflow for assessing Laduviglusib in mESC self-renewal.
Protocol 3: Assessment of Wnt/β-catenin Pathway Activation via Western Blot
This protocol outlines the detection of β-catenin stabilization in cell lysates after treatment.[8]
Materials:
-
Target cells plated to be 70-80% confluent at harvest
-
Laduviglusib stock solution
-
Ice-cold PBS
-
Ice-cold RIPA buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Compound Treatment: Treat cells with the desired concentration of Laduviglusib (e.g., 3-10 µM) and a vehicle control (DMSO) for an optimized time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Harvest Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[8]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal. An increase in the β-catenin band intensity relative to the loading control indicates pathway activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cardiomyocyte Differentiation Using Laduviglusib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib dihydrochloride (B599025), widely known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3).[1][2][3][4][5][6] Its ability to modulate the canonical Wnt/β-catenin signaling pathway has made it an invaluable tool in stem cell research, particularly for the directed differentiation of pluripotent stem cells (PSCs), including induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), into cardiomyocytes.[1][7][8] By inhibiting GSK-3, Laduviglusib prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of genes crucial for cardiac mesoderm induction.[1][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing Laduviglusib dihydrochloride to efficiently generate cardiomyocytes from PSCs. The methodologies described are based on established protocols that employ a temporal modulation of the Wnt pathway, a robust strategy for achieving high-efficiency cardiac differentiation.[7][8]
Mechanism of Action: Wnt Pathway Modulation
The directed differentiation of PSCs into cardiomyocytes mimics the key signaling events of embryonic heart development. The canonical Wnt signaling pathway plays a biphasic role in this process:
-
Early Activation (Mesoderm Induction): During the initial phase, activation of the Wnt pathway is essential for the specification of mesoderm, the germ layer from which the heart originates.[7][8] this compound is introduced at this stage to inhibit GSK-3. This stabilizes β-catenin, promoting its nuclear translocation and the subsequent activation of Wnt target genes, thereby efficiently inducing a mesodermal fate in the PSC population.[1][8]
-
Later Inhibition (Cardiac Specification): Following mesoderm induction, the Wnt pathway must be inhibited to allow for the differentiation of cardiac mesoderm into committed cardiomyocytes.[7][9] This is typically achieved by introducing a Wnt inhibitor, such as IWR-1, IWP-2, or XAV939.[7][9][10]
Data Presentation: Small Molecules in Cardiomyocyte Differentiation
The following table summarizes typical concentrations and timings for small molecules used in established cardiomyocyte differentiation protocols. Note that optimal concentrations may vary depending on the specific PSC line.
| Small Molecule | Target/Action | Typical Concentration Range | Timing of Application (Day) |
| Laduviglusib (CHIR-99021) | GSK-3 inhibitor (Wnt activator) | 3 - 12 µM [7][10][11] | 0 - 2 [7][12] |
| IWR-1 | Wnt inhibitor (stabilizes Axin) | 2.5 - 10 µM[9] | 3 - 8[9][13] |
| IWP-2 | Wnt inhibitor (Porcupine inhibitor) | 5 µM[9] | 3 - 8[14] |
| XAV939 | Wnt inhibitor (Tankyrase inhibitor) | 10 µM[10][13] | 3 - 8[10][13] |
Experimental Protocols
This section provides a detailed, generalized monolayer differentiation protocol for generating cardiomyocytes from PSCs using this compound.
Materials and Reagents
-
Human pluripotent stem cells (iPSCs or ESCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium (or equivalent)
-
RPMI 1640 medium
-
B-27 Supplement Minus Insulin
-
B-27 Supplement
-
This compound (CHIR-99021)
-
IWR-1 (or other Wnt inhibitor such as IWP-2 or XAV939)
-
DMSO (for stock solutions)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Stock Solution Preparation
-
Laduviglusib (CHIR-99021): Prepare a 10-25 mM stock solution in DMSO.[12] Aliquot and store at -20°C for up to one year.[7]
-
Wnt Inhibitor (e.g., IWR-1): Prepare a 5-10 mM stock solution in DMSO according to the manufacturer's instructions. Aliquot and store at -20°C.
Differentiation Protocol
This protocol is a widely used and effective method for generating a high yield of cardiomyocytes, often achieving efficiencies of over 80-95% cTnT-positive cells.[11][13]
Day -3 to -1: Seeding PSCs for Differentiation
-
Culture PSCs on Matrigel-coated plates in mTeSR1 medium.
-
When cells reach 70-80% confluency, passage them onto new Matrigel-coated plates.
-
Culture for 1-3 days post-seeding, changing mTeSR1 medium daily, until cells form a uniform monolayer at 70-85% confluency.[12]
Day 0: Mesoderm Induction with Laduviglusib
-
Aspirate the mTeSR1 medium.
-
Add RPMI/B27 Minus Insulin medium containing 6-12 µM this compound.[7]
-
Incubate for 24 hours. It is critical to record the time of addition as the next step is time-sensitive.[7]
Day 1: Medium Change
-
Exactly 24 hours after Laduviglusib addition, aspirate the medium.
-
Add fresh RPMI/B27 Minus Insulin medium without any small molecules.
-
Incubate for 48 hours.
Day 3: Cardiac Progenitor Specification with Wnt Inhibition
-
Aspirate the medium.
-
Add RPMI/B27 Minus Insulin medium containing a Wnt inhibitor (e.g., 5 µM IWR-1).
-
Incubate for 48 hours.
Day 5 onwards: Cardiomyocyte Maturation
-
Aspirate the medium.
-
Add RPMI/B27 medium (containing insulin).
-
Change the medium every 2-3 days.
-
Spontaneously contracting cells can typically be observed between days 8 and 12.[7]
Characterization of Differentiated Cardiomyocytes
-
Flow Cytometry: To quantify the efficiency of differentiation, cells can be dissociated at Day 15 and stained for cardiac-specific markers such as Cardiac Troponin T (cTnT).[8]
-
Immunofluorescence: Staining for cardiac markers like cTnT, α-actinin, and myosin heavy chain can be performed to visualize sarcomeric structures and confirm cardiomyocyte identity.[8]
-
Functional Assessment: The functionality of the differentiated cardiomyocytes can be assessed by observing spontaneous contractions and through more advanced techniques like calcium imaging or microelectrode array (MEA) analysis.[8]
Troubleshooting
-
Low Differentiation Efficiency:
-
PSC Quality: Ensure the starting PSC population has a normal karyotype and displays good morphology.
-
Cell Confluency: The confluency at the start of differentiation is critical. Optimize seeding density to achieve a consistent monolayer.
-
Reagent Quality: Use high-purity this compound and other small molecules. Minimize freeze-thaw cycles of stock solutions.[8]
-
-
Cell Death:
Conclusion
This compound is a powerful and reliable tool for the directed differentiation of PSCs into cardiomyocytes.[8] By precisely controlling the temporal activation and inhibition of the Wnt signaling pathway, researchers can achieve high yields of functional cardiomyocytes suitable for a wide range of applications, including disease modeling, drug screening, and regenerative medicine research.[8][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allencell.org [allencell.org]
- 13. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. faieafrikanart.com [faieafrikanart.com]
Application Notes and Protocols for Neuronal Differentiation with Laduviglusib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib (also known as CHIR-99021) is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β).[1][2][3] GSK-3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in neuronal differentiation and proliferation.[1][3] These application notes provide a detailed protocol for inducing neuronal differentiation from pluripotent stem cells or neural progenitor cells using Laduviglusib.
Mechanism of Action
Laduviglusib's primary mechanism of action in promoting neuronal differentiation is through the potentiation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Laduviglusib inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of genes that drive neuronal fate specification and differentiation.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Laduviglusib in neuronal differentiation protocols.
Table 1: Laduviglusib (CHIR-99021) Concentration for Neuronal Differentiation
| Application | Cell Type | Concentration Range | Optimal Concentration (Reported) | Reference |
| Neuronal Differentiation | Human Neural Precursor Cells | 1 - 10 µM | 3 µM | [5] |
| Cerebral Organoid Growth | Human Pluripotent Stem Cells | 1 - 50 µM | 1 µM | [2][4] |
| Proliferation & Differentiation | Human iPSC-derived Neural Progenitors | Not specified | Not specified | [1][3] |
Table 2: Markers for Assessment of Neuronal Differentiation
| Stage | Marker | Protein Function/Localization | Cell Type | Reference |
| Neural Stem/Progenitor Cells | Nestin | Intermediate filament protein | Neural Stem/Progenitor Cells | [6][7][8] |
| Sox2 | Transcription factor | Neural Stem/Progenitor Cells | [7][8] | |
| Early Neuronal | β-III Tubulin (Tuj1) | Microtubule component, neurites | Immature Neurons | [6][8][9] |
| Doublecortin (DCX) | Microtubule-associated protein | Migrating and differentiating neurons | [7] | |
| Mature Neuronal | Microtubule-Associated Protein 2 (MAP2) | Microtubule stabilization, dendrites | Mature Neurons | [6][8][9] |
| NeuN | Nuclear protein | Mature Neurons | [8][9] | |
| Glial Cells (for counter-screening) | Glial Fibrillary Acidic Protein (GFAP) | Intermediate filament protein | Astrocytes | [7][8] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Neural Progenitor Cells (NPCs) with Laduviglusib
This protocol is adapted from studies using CHIR-99021 to induce neuronal differentiation from an established population of NPCs.[1][3]
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC expansion medium (e.g., DMEM/F12 with N2 and B27 supplements, bFGF, and EGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium with N2 and B27 supplements, without bFGF and EGF)
-
Laduviglusib (CHIR-99021)
-
Poly-L-ornithine and Laminin coated culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
NPC Expansion: Culture NPCs on Poly-L-ornithine and Laminin coated plates in NPC expansion medium. Passage cells as they reach confluency.
-
Initiation of Differentiation:
-
Plate NPCs at a density of 2.5 – 5 × 10⁴ cells/cm² in NPC expansion medium.
-
After 24-48 hours, when the cells are well-attached, aspirate the expansion medium.
-
Wash the cells once with PBS.
-
Add neuronal differentiation medium supplemented with Laduviglusib. A starting concentration of 1-3 µM is recommended.[4][5]
-
-
Differentiation and Maintenance:
-
Culture the cells in the Laduviglusib-containing differentiation medium.
-
Perform a half-medium change every 2-3 days with fresh differentiation medium containing Laduviglusib.
-
Monitor the cells for morphological changes, such as neurite outgrowth.
-
-
Assessment of Differentiation:
-
After 7-14 days of differentiation, fix the cells and perform immunocytochemistry for neuronal markers (e.g., Tuj1, MAP2) and glial markers (e.g., GFAP) to assess the efficiency and purity of the neuronal population.
-
For quantitative analysis, perform Western blotting or RT-qPCR for the markers listed in Table 2.
-
Protocol 2: Neuronal Induction from Pluripotent Stem Cells (PSCs) followed by Laduviglusib Treatment
This protocol combines a standard neural induction method (dual SMAD inhibition) with subsequent treatment with Laduviglusib for neuronal maturation.[2][10][11]
Materials:
-
Human Pluripotent Stem Cells (hPSCs)
-
hPSC expansion medium
-
Neural Induction Medium (NIM) containing dual SMAD inhibitors (e.g., SB431542 and LDN-193189)
-
Neuronal differentiation medium
-
Laduviglusib (CHIR-99021)
-
Matrigel or Geltrex coated culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Neural Induction (Day 0-10):
-
Culture hPSCs to 70-80% confluency.
-
Initiate neural induction by switching to NIM containing dual SMAD inhibitors.
-
Culture for 10-12 days, changing the medium daily. This will generate a population of neural progenitor cells.
-
-
Neuronal Differentiation with Laduviglusib (Day 11 onwards):
-
After the neural induction phase, switch to a neuronal differentiation medium.
-
Supplement the differentiation medium with Laduviglusib at a concentration of 1 µM.[4]
-
Continue to culture the cells, performing a half-medium change every 2-3 days with fresh medium containing Laduviglusib.
-
-
Assessment of Differentiation:
-
Monitor the cultures for the appearance of neuronal rosettes and subsequent neurite outgrowth.
-
At different time points (e.g., day 14, day 21), fix the cells and perform immunocytochemistry for a panel of neuronal markers (see Table 2) to track the progression of differentiation from early to mature neurons.
-
Laduviglusib provides a powerful tool for directed neuronal differentiation through its specific inhibition of GSK-3β and subsequent activation of the Wnt/β-catenin pathway. The protocols outlined above provide a framework for utilizing Laduviglusib to generate neuronal populations for research, drug screening, and potentially therapeutic applications. Optimization of Laduviglusib concentration and treatment duration may be necessary depending on the specific cell line and experimental goals.
References
- 1. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived iPSCs show premature neural differentiation and neuron-type specific phenotypes relevant to neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib Dihydrochloride: Application Notes and Protocols for Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib dihydrochloride (B599025), also widely known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3] Its high selectivity makes it a superior tool for studying the roles of GSK-3 in various cellular processes compared to less specific inhibitors.[4] By inhibiting GSK-3, Laduviglusib effectively activates the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, stem cell maintenance, and tissue regeneration.[1][5][6] This activity has significant implications for the field of organoid biology, where robust and sustained Wnt signaling is often a prerequisite for the establishment and propagation of organoid cultures from various tissues.
Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to recapitulate the architecture and function of native tissues. The successful generation and long-term maintenance of many types of organoids, particularly those derived from epithelial tissues such as the intestine, colon, and liver, are critically dependent on the activation of the Wnt/β-catenin pathway to mimic the stem cell niche in vitro. Laduviglusib serves as a crucial component of organoid culture media, promoting the proliferation of adult stem cells and progenitors, thereby enabling the formation and expansion of these complex 3D structures.
Mechanism of Action
Laduviglusib functions as an ATP-competitive inhibitor of GSK-3α and GSK-3β.[2][7] In the canonical Wnt signaling pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent degradation by the proteasome. In the presence of Laduviglusib, GSK-3β is inhibited, preventing the phosphorylation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes. These target genes are involved in cell proliferation, differentiation, and survival, processes that are fundamental to organoid development.
Data Presentation
The following table summarizes the quantitative data for Laduviglusib (CHIR-99021) based on available literature. This information is crucial for determining the optimal working concentration for various applications in organoid culture.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GSK-3β) | 6.7 nM | In vitro kinase assay | [1][2] |
| IC50 (GSK-3α) | 10 nM | In vitro kinase assay | [1][2] |
| Selectivity | >500-fold for GSK-3 over CDC2 and ERK2 | In vitro kinase assays | [1][3] |
| Effective Concentration (mESC self-renewal) | 3 µM | Mouse Embryonic Stem Cells (mESCs) | [8][9] |
| Effective Concentration (Wnt pathway activation) | 3 µM (approx. 5-fold increase in TOPFlash reporter activity) | Mouse Embryonic Stem Cells (mESCs) | [9] |
| Cytotoxicity (mESCs) | IC50 of 4.9 µM | Mouse Embryonic Stem Cells (ES-D3) | [2][5] |
Experimental Protocols
Protocol 1: Preparation of Laduviglusib Dihydrochloride Stock Solution
This protocol outlines the preparation of a stock solution of this compound for use in organoid culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
0.2 µm sterile syringe filter (optional, but recommended)
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound should be obtained from the manufacturer's certificate of analysis.
-
Dissolution: Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization (Optional): For long-term storage and to ensure sterility, filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Establishment of Human Intestinal Organoids using Laduviglusib
This protocol provides a general framework for the establishment of human intestinal organoids from cryopreserved primary tissues. The concentration of Laduviglusib and other media components may require optimization depending on the specific tissue source and organoid model.
Materials:
-
Cryopreserved human intestinal crypts
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Extracellular Matrix (ECM) (e.g., Matrigel®)
-
Complete organoid growth medium containing:
-
Basal medium
-
Growth factors (e.g., EGF, Noggin, R-spondin1)
-
This compound (final concentration typically 3-10 µM)
-
Other small molecules as required (e.g., Y-27632 for the initial days of culture)
-
-
Pre-warmed 24-well or 48-well tissue culture plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
Procedure:
-
Thawing of Cryopreserved Crypts: Rapidly thaw the cryovial of intestinal crypts in a 37°C water bath.
-
Washing: Transfer the thawed cells to a sterile conical tube and add 10 ml of basal medium. Centrifuge to pellet the cells and remove the cryopreservative-containing supernatant.
-
Resuspension in ECM: Resuspend the cell pellet in the required volume of liquid ECM on ice. Ensure a homogenous suspension.
-
Seeding: Dispense droplets (e.g., 20-50 µL) of the cell-ECM mixture into the center of the wells of a pre-warmed multiwell plate.
-
Solidification: Transfer the plate to a 37°C incubator for 10-15 minutes to allow the ECM domes to solidify.
-
Addition of Growth Medium: Carefully add 500 µL of complete organoid growth medium supplemented with Laduviglusib to each well.
-
Culture and Maintenance: Incubate the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days with fresh complete organoid growth medium containing Laduviglusib.[10] Monitor organoid formation and growth using a brightfield microscope. Organoids should become visible within 2-7 days.
Mandatory Visualizations
Wnt Signaling Pathway Modulation by Laduviglusib
Caption: Modulation of the Wnt/β-catenin signaling pathway by Laduviglusib.
Experimental Workflow for Organoid Culture with Laduviglusib
Caption: General workflow for establishing organoid cultures using Laduviglusib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biogenous.cn [biogenous.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Uncovering the ferroptosis related mechanism of laduviglusib in the cell-type-specific targets of the striatum in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Laduviglusib Dihydrochloride Experiments
Welcome to the technical support center for Laduviglusib dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this compound. Here, you will find answers to frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of Laduviglusib dihydrochloride in various experimental settings.
Q1: I am not observing the expected activation of the Wnt/β-catenin signaling pathway (e.g., no increase in β-catenin levels). What are the possible reasons for this?
Possible Causes and Solutions:
-
Compound Integrity:
-
Storage: this compound is sensitive to moisture. Ensure it has been stored in a desiccated and dark environment to prevent degradation.[1]
-
Solvent Quality: Use fresh, anhydrous DMSO to prepare stock solutions. DMSO can absorb moisture, which may reduce the compound's solubility and stability.[1][2][3]
-
Stock Solution Age and Handling: Prepare fresh stock solutions regularly. For storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Experimental Conditions:
-
Incorrect Concentration: The optimal concentration is cell-type dependent. Perform a dose-response experiment (typically in the range of 1 µM to 10 µM for in vitro studies) to determine the effective concentration for your specific cell line.[1][4]
-
Insufficient Incubation Time: The kinetics of β-catenin stabilization can vary. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal treatment duration.[1]
-
Cell Line Responsiveness: Verify that your chosen cell line expresses the necessary components of the Wnt/β-catenin pathway and is responsive to GSK-3 inhibition.[1]
-
-
Controls:
-
Always include a positive control (e.g., a cell line known to respond to GSK-3 inhibitors or another Wnt agonist) and a negative control (vehicle-treated cells) in your experimental design.[1]
-
Q2: I am observing high variability or unexpected results in my cell viability assays (e.g., MTT, CyQuant) with this compound. What could be the cause?
Possible Causes and Solutions:
-
Compound Precipitation: this compound has limited solubility in aqueous media. Ensure the final concentration of the DMSO vehicle in your culture medium is low (typically ≤ 0.1%) to prevent precipitation. Visually inspect the media for any precipitates after adding the compound.[1][3][5]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps and ensure consistent cell numbers across wells.[1]
-
Assay Interference: Some assay reagents may interact with the compound. Consult the assay manufacturer's instructions for potential interferences.
-
Cell Stress: High concentrations of Laduviglusib or prolonged incubation times can sometimes lead to off-target effects or cytotoxicity in certain cell types. A dose-response and time-course experiment will help identify the optimal non-toxic conditions.[4][6]
Q3: My Western blot results for β-catenin are inconsistent or show weak signals. How can I improve them?
Possible Causes and Solutions:
-
Subcellular Fractionation: Stabilized β-catenin translocates to the nucleus. Consider performing subcellular fractionation to specifically analyze the nuclear and cytosolic pools of β-catenin.
-
Protein Extraction: Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[1]
-
Antibody Quality: Ensure you are using a validated primary antibody specific for β-catenin. Titrate the antibody to determine the optimal concentration.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results and ensure equal protein loading across lanes.[5]
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, for example, by using a Ponceau S stain.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory and Effective Concentrations
| Target/Assay | Species | IC₅₀ / EC₅₀ | Cell Line/System | Reference |
| GSK-3β | - | 6.7 nM | Cell-free assay | [2][3][5][6][8] |
| GSK-3α | - | 10 nM | Cell-free assay | [2][3][5][6][8] |
| Glycogen Synthase Activation | Human | EC₅₀ = 0.763 µM | CHO-IR cells | [2][3][5] |
| Preadipocyte Differentiation Inhibition | Mouse | IC₅₀ = 0.3 µM | 3T3-L1 preadipocytes | [2] |
| Cell Viability Reduction (ES-D3) | Mouse | 24.7% at 2.5 µM | ES-D3 cells | [6] |
| Cell Viability Reduction (ES-D3) | Mouse | 56.3% at 5 µM | ES-D3 cells | [6] |
Table 2: Selectivity Profile
| Kinase | Selectivity vs. GSK-3 | Reference |
| Cdc2 | >500-fold | [2][3][6][8] |
| ERK2 | >500-fold | [2][3][6][8] |
Signaling Pathway and Experimental Workflow Diagrams
Laduviglusib Mechanism of Action: Wnt/β-catenin Pathway Activation
Caption: Laduviglusib inhibits GSK-3β, leading to β-catenin stabilization and target gene transcription.
Experimental Workflow: Western Blot for β-catenin
Caption: A typical workflow for analyzing β-catenin levels by Western blot after Laduviglusib treatment.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).[1]
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for Total β-catenin
This protocol describes the detection of total β-catenin levels in cell lysates following treatment with this compound.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against total β-catenin
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL substrate
-
-
Procedure:
-
Plate cells in 6-well plates to be 70-80% confluent at the time of harvest.[1]
-
Treat cells with the desired concentrations of this compound or vehicle for the optimal incubation time.[1]
-
Wash cells twice with ice-cold PBS.[1]
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[1]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Use an ECL substrate to detect the signal and image the blot. Remember to also probe for a loading control.[1]
-
3. In Vitro Kinase Assay (GSK-3)
This protocol is adapted from a general method for assessing GSK-3 kinase activity.
-
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
Biotinylated peptide substrate (e.g., biotin-CREB peptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM β-glycerophosphate, 1 mM NaF, 0.01% BSA, pH 7.5)[2]
-
This compound
-
ATP
-
96-well polypropylene (B1209903) plates
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well polypropylene plate, add the kinase assay buffer containing GSK-3α or GSK-3β and the biotin-CREB peptide substrate.[2]
-
Add various concentrations of this compound (dissolved in DMSO) to the wells.[2]
-
Initiate the kinase reaction by adding ATP (final concentration of 1 µM).[2]
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.[2]
-
Transfer aliquots to a streptavidin-coated plate to capture the biotinylated substrate.
-
After washing, add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter to determine kinase activity.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nacalai.com [nacalai.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Laduviglusib Dihydrochloride Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Laduviglusib dihydrochloride (B599025) concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is Laduviglusib dihydrochloride and what is its mechanism of action?
This compound, also known as CHIR-99021, is a highly selective and potent small molecule inhibitor of glycogen (B147801) synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2] By inhibiting GSK-3, Laduviglusib activates the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for degradation. Laduviglusib's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it modulates gene transcription.[1]
Q2: What is a typical starting concentration for this compound in cell culture?
A common starting concentration for Laduviglusib in cell culture experiments ranges from 1 to 10 µM.[1][3] However, the optimal concentration is highly cell-type dependent.[3] It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.[3]
Q3: How should I prepare and store a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[4] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q4: Can this compound affect cell viability?
Yes, the effect of Laduviglusib on cell viability is cell-type specific. In some cell lines, such as mouse embryonic stem cells (ES-D3), it can reduce viability at higher concentrations, with a reported IC50 of 4.9 μM after a 3-day exposure.[5] Conversely, in other cell types like the rat insulinoma cell line INS-1E, Laduviglusib has been shown to promote proliferation and does not reduce viability even at high concentrations.[4] For some cancer cell lines, the IC50 for growth inhibition can be very high (over 180 µM), indicating low toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant cell death observed | The concentration of Laduviglusib is too high for the specific cell type. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells. A typical range to test is 0.1 µM to 20 µM. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level, generally below 0.1-0.5%.[3] Include a vehicle control (medium with the same DMSO concentration) in your experiments. | |
| No observable effect | The concentration of Laduviglusib is too low. | Increase the concentration of Laduviglusib. Confirm the desired biological effect with a positive control cell line if available.[3] |
| The compound has degraded. | Use freshly prepared or properly stored aliquots of the stock solution. Avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent and homogenous cell suspension is seeded across all wells and experiments.[3] |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to maintain compound integrity.[1] | |
| "Edge effects" in multi-well plates. | To minimize evaporation, avoid using the outermost wells of the plate or ensure proper humidification in the incubator.[3] | |
| Compound precipitation in media | Stock solution was not fully dissolved or was added to cold media. | Ensure the stock solution is completely dissolved before use. Warm the cell culture media to 37°C before adding the compound.[1] |
| High final concentration of the compound in aqueous media. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the non-toxic range for your cells (typically <0.5%).[3] |
Quantitative Data Summary
The following tables summarize the reported effects of Laduviglusib (CHIR-99021) on different cell lines.
Table 1: IC50 Values of Laduviglusib in Various Cell Lines
| Cell Line | Assay Type | IC50 | Reference(s) |
| ES-D3 (mouse embryonic stem cells) | Viability Assay | 4.9 µM | [5] |
| LOUCY | Growth Inhibition Assay | 182.688 µM | [6] |
| SN12C | Growth Inhibition Assay | 182.829 µM | [6] |
| A427 | Growth Inhibition Assay | 184.631 µM | [6] |
| GSK-3α (cell-free) | Kinase Assay | 10 nM | [2][6] |
| GSK-3β (cell-free) | Kinase Assay | 6.7 nM | [2][6] |
Table 2: Effective Concentrations of Laduviglusib in Different Applications
| Cell Type | Application | Concentration | Duration | Outcome | Reference(s) |
| Mouse Embryonic Stem Cells | Maintenance of Pluripotency | 3 µM | 4 days | Maintained undifferentiated state | [7] |
| Human Pluripotent Stem Cells | Cardiac Differentiation | 1.5 µM | 3 days | Directed differentiation to cardiomyocytes | [7] |
| Human Fibroblasts (HFF) | Conversion to Cardiomyocytes | 12 µM | 5 days | Conversion into functional cardiomyocytes | [7] |
| Mouse Fibroblasts | Transdifferentiation to Neurons | 20 µM | 21 days | Transdifferentiation to neurons | [7] |
| 3T3-L1 Preadipocytes | Inhibition of Adipogenesis | 1 µM | 2 weeks | Inhibition of adipogenesis | [7] |
Experimental Protocols
Protocol 1: Determining Optimal Laduviglusib Concentration using an MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability and determine the optimal concentration range.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO or other suitable solvent for formazan (B1609692) dissolution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium. Allow the cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Treatment: The next day, prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 2.5, 5, 10, 15, and 20 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Laduviglusib. Include wells with vehicle control (medium with the same final DMSO concentration as the highest Laduviglusib concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3] This allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette up and down to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the Laduviglusib concentration to generate a dose-response curve and determine the IC50 value if applicable.
Visualizations
Caption: Wnt/β-catenin signaling pathway modulation by Laduviglusib.
Caption: Workflow for optimizing Laduviglusib concentration.
Caption: Troubleshooting decision tree for Laduviglusib experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Laduviglusib Dihydrochloride and Wnt Signaling Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Laduviglusib dihydrochloride (B599025) to activate the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is Laduviglusib dihydrochloride and how does it activate the Wnt signaling pathway?
This compound, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and glycogen synthase kinase 3β (GSK-3β)[1][2][3][4][5]. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation[6][7]. By inhibiting GSK-3β, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes[8][9][10].
Q2: What are the recommended storage and handling conditions for this compound?
For optimal performance and stability, it is crucial to handle and store this compound correctly. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO)[1][3]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution[11]. When preparing working solutions, ensure the stock solution is fully dissolved and warm the cell culture media to 37°C before adding the compound to prevent precipitation[11].
Q3: What is the typical working concentration for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common starting point for activating the Wnt pathway in various cell lines, including mouse embryonic stem cells (mESCs), is in the range of 1 to 10 µM[11]. For instance, a concentration of 3 µM is often used to maintain self-renewal in mESCs[11]. It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line[11].
Troubleshooting Guide: this compound Not Activating Wnt Signaling
If you are not observing the expected activation of the Wnt signaling pathway after treatment with this compound, consider the following potential issues and troubleshooting steps.
Issue 1: No or Low Wnt Pathway Activation
Possible Causes:
-
Suboptimal Concentration: The concentration of Laduviglusib may be too low to effectively inhibit GSK-3β in your specific cell type[11].
-
Compound Degradation: The compound may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution[11].
-
Poor Solubility: The compound may not have been fully dissolved in the culture medium, leading to a lower effective concentration[11].
-
Cell Line Insensitivity: The cell line you are using may have a non-canonical Wnt pathway or other mechanisms that make it less responsive to GSK-3β inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your cell line.
-
Use Freshly Prepared Solutions: Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment[11].
-
Ensure Complete Dissolution: When preparing the working solution, ensure the DMSO stock is thoroughly mixed into the pre-warmed (37°C) cell culture medium[11].
-
Verify Cell Line Responsiveness: Use a positive control, such as a cell line known to be responsive to GSK-3 inhibitors (e.g., 3T3-L1 preadipocytes[1]), to confirm your experimental setup is working.
-
Assess Downstream Readouts: Measure the accumulation of active β-catenin in the cytoplasm and nucleus via Western blotting or immunofluorescence as a direct indicator of GSK-3 inhibition.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (GSK-3α) | 10 nM | Cell-free assay | [1][3][4] |
| IC50 (GSK-3β) | 6.7 nM | Cell-free assay | [1][3][4] |
| EC50 (Glycogen Synthase Activation) | 0.763 µM | CHO-IR cells | [1][3] |
| Effective Concentration (mESC Self-Renewal) | 1 - 10 µM | Mouse Embryonic Stem Cells | [11] |
| Effective Concentration (Wnt Activation in AM cells) | 1 µM, 10 µM, 20 µM | Ameloblastoma primary cells | [9] |
Key Experimental Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for use in cell culture experiments.
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or pipetting.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Wnt Pathway Activation via Western Blot for β-catenin
-
Objective: To determine if Laduviglusib treatment leads to the accumulation of β-catenin.
-
Materials: Cells of interest, this compound, cell lysis buffer, primary antibody against β-catenin, HRP-conjugated secondary antibody, loading control antibody (e.g., β-actin).
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-β-catenin antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Normalize β-catenin levels to the loading control.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing precipitation of Laduviglusib dihydrochloride in media
Welcome to the technical support center for Laduviglusib dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is Laduviglusib dihydrochloride and what is its mechanism of action?
Laduviglusib (also known as CHIR-99021 dihydrochloride) is a potent and selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β.[1][2][3] It functions as an ATP-competitive inhibitor.[4] By inhibiting GSK-3, Laduviglusib activates the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and self-renewal of stem cells.[2][5][6]
Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?
If you observe precipitation, it is recommended to discard the prepared medium and start over. The presence of precipitate indicates that the compound is not fully solubilized, which will lead to inaccurate dosing and unreliable experimental results. Refer to the troubleshooting guide below to identify the potential cause and implement preventative measures.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[1][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous (moisture-free) DMSO.[8][9] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can introduce moisture and degrade the compound.[10]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid both cytotoxicity and compound precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[8][9]
Q5: Can the salt form of Laduviglusib affect its solubility?
Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions.[9][11] Laduviglusib is available in different salt forms (e.g., dihydrochloride, trihydrochloride, monohydrochloride).[6][12][13] If you consistently experience precipitation issues, you might consider testing a different salt form of the compound.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in cell culture media is a common issue that can compromise experimental integrity. The following guide provides potential causes and solutions to maintain a clear, homogenous solution.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Improper Stock Solution Preparation | Prepare stock solutions in 100% fresh, anhydrous DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][10] | DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds like Laduviglusib. |
| High Final Concentration in Media | Ensure the final working concentration of Laduviglusib in the cell media does not exceed its solubility limit in the aqueous environment. Perform a solubility test in your specific medium. | While the stock solution in DMSO is highly concentrated, the final working concentration in the aqueous cell media will be much lower. Exceeding this limit will cause precipitation.[14] |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to the pre-warmed (37°C) cell media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[9][10] | This technique, sometimes referred to as "plunging," helps to prevent localized high concentrations of the compound that can occur upon initial contact with the aqueous medium, which can lead to immediate precipitation. |
| Low Temperature of Media | Always pre-warm your cell culture medium to 37°C before adding the Laduviglusib stock solution.[10] | The solubility of most compounds, including Laduviglusib, is temperature-dependent. Adding the compound to cold media can decrease its solubility and promote precipitation. |
| pH Shift in Media | Ensure your cell culture medium is properly buffered for the CO2 concentration of your incubator. | The pH of the medium can affect the solubility of pH-sensitive compounds. A shift in pH can cause a previously soluble compound to precipitate.[10] |
| Interaction with Media Components | Test the stability of Laduviglusib in your specific cell culture medium over the intended duration of your experiment. | Components in the media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation over time.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing thoroughly. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
Add increasing volumes of the Laduviglusib DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself is not causing any issues.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeframe (e.g., 24, 48, or 72 hours).[14]
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine a small sample from each dilution under a microscope to check for microprecipitates.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway
Caption: Laduviglusib inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.
Experimental Workflow
Caption: A step-by-step workflow for troubleshooting and preventing the precipitation of this compound in experimental media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHIR-99021 (CT99021) | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Laduviglusib trihydrochloride | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Laduviglusib dihydrochloride inconsistent results in experiments
Welcome to the technical support center for Laduviglusib dihydrochloride (B599025) (CHIR-99021). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent GSK-3 inhibitor and Wnt/β-catenin signaling activator. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of inconsistency encountered during experiments with Laduviglusib dihydrochloride.
Q1: I am observing inconsistent or no activation of the Wnt/β-catenin signaling pathway. What are the possible causes?
A1: Inconsistent or failed activation of the Wnt/β-catenin pathway is a common issue. Several factors could be contributing to this:
-
Compound Integrity:
-
Moisture Sensitivity: this compound is sensitive to moisture, which can lead to its degradation.[1] Ensure the compound is stored in a desiccated environment.
-
Solvent Quality: It is crucial to use anhydrous DMSO to prepare stock solutions.[1] DMSO that has absorbed moisture can compromise the compound's solubility and stability.[1][2]
-
Stock Solution Age and Storage: Prepare fresh stock solutions regularly. For storage, it is recommended to keep aliquoted stock solutions at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1][2]
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of Laduviglusib is highly cell-type dependent.[1][3] A dose-response experiment is essential to determine the optimal working concentration for your specific cell line.[1][3]
-
Insufficient Incubation Time: The kinetics of Wnt/β-catenin signaling can vary. A time-course experiment is recommended to identify the optimal treatment duration.
-
Cell Confluency and Health: Ensure that cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently.
-
Q2: I am seeing significant cell death or toxicity after treating my cells with this compound.
A2: Cell toxicity can be a concern and is often related to the following:
-
High Compound Concentration: While some protocols use concentrations in the micromolar range for Wnt activation, Laduviglusib is a highly specific GSK-3β inhibitor at nanomolar concentrations.[4][5] High concentrations may lead to off-target effects and cytotoxicity.[4]
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1][3]
-
Cell Cycle Phase: The cytotoxic effects of Laduviglusib can be influenced by the cell cycle status of the cell population.[6] hPSCs with a higher percentage of cells in the G1 phase have shown increased cell death upon treatment.[6]
Q3: I have observed precipitation of the compound in my cell culture medium.
A3: Precipitation is a common issue due to the limited solubility of Laduviglusib in aqueous solutions.[1]
-
Preparation Technique: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the thawed Laduviglusib stock solution.[3][7] Mix thoroughly immediately after addition.[3]
-
Final DMSO Concentration: Ensure the final DMSO concentration in the medium is not inhibitive to the compound's solubility.[1]
Q4: My experimental results are not reproducible across different batches.
A4: Lack of reproducibility can stem from several variables:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and variability in cell numbers between wells.[1]
-
Edge Effects in Multi-well Plates: The outer wells of multi-well plates are prone to evaporation, which can alter the compound concentration and affect cell growth.[1] It is advisable to not use the outermost wells for critical experiments or to ensure proper humidification.[1]
-
Variable Incubation Times: Maintain consistent incubation times for both the compound treatment and any subsequent assays across all experiments.[1]
-
Cell Culture Conditions: Variations in cell culture conditions, such as confluency, can alter the cell-cycle profile and impact the cellular response to Laduviglusib.[6]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α) | 10 nM | Cell-free assay | [8] |
| IC50 (GSK-3β) | 6.7 nM | Cell-free assay | [8] |
Table 1: Inhibitory Concentrations (IC50) of Laduviglusib
| Cell Type | Application | Effective Concentration Range | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of self-renewal | 1 - 10 µM | [7] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Definitive Endoderm Induction | 1 - 3 µM | [3] |
| Hematopoietic Stem Cells (HSCs) | In Vitro Expansion | 0.5 µM | [3] |
| Human Dental Pulp Stem Cells (hDPSCs) | Promotion of Proliferation | 5 nM | [3] |
| Human Tenon's Fibroblasts (HTFs) | Inhibition of TGF-β-induced Fibrosis | 5 - 10 µM | [3] |
Table 2: Effective Concentrations of Laduviglusib in Various Cell Culture Applications
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 5.38 mg of the compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If needed, warm the solution at 37°C for 3-5 minutes.[7]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
-
Protocol 2: Western Blotting for β-catenin Accumulation
-
Cell Seeding and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase (approximately 70-80% confluent) at the time of harvest.[1]
-
Treat cells with the desired concentrations of this compound (determined from a dose-response experiment) or vehicle control (DMSO) for the optimal incubation time.[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[1]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein extract.[1]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[1]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST for 10-15 minutes each.[1]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described in step 5.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[3]
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 1, 5, and 10 µM.[1]
-
Include a vehicle-only control with the same final concentration of DMSO as the highest Laduviglusib concentration.[3]
-
Replace the old medium with the medium containing the different concentrations of the compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add DMSO or a suitable solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1][3]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3]
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing Laduviglusib Dihydrochloride Activity in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cellular activity of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021). Here, you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Laduviglusib dihydrochloride?
Laduviglusib is a potent and highly selective, ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3α (GSK-3α) and GSK-3β (GSK-3β).[1][2][3] By inhibiting GSK-3, Laduviglusib leads to the activation of the canonical Wnt/β-catenin signaling pathway.[3][4][5] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib's inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]
Q2: What are the typical working concentrations for Laduviglusib in cell culture?
The effective concentration of Laduviglusib can vary significantly depending on the cell type and the duration of the treatment. For most cell lines, a concentration range of 0.1 to 10 µM is a good starting point for dose-response experiments.[6] For specific examples, an EC50 of 0.763 µM was observed for glycogen synthase activation in CHO-IR cells, while an IC50 of 0.3 µM was reported for the inhibition of preadipocyte differentiation.[4]
Q3: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[4] For stock solutions, a concentration of 10-50 mM in DMSO is common. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Laduviglusib treatment. | Compound inactivity: Improper storage or handling may have degraded the compound. | Purchase a new batch of Laduviglusib and store it correctly. Perform a quality control check, such as an in vitro kinase assay, to confirm activity. |
| Cellular resistance: The cell line used may be insensitive to GSK-3 inhibition or have a non-functional Wnt pathway. | Use a positive control cell line known to be responsive to GSK-3 inhibitors (e.g., HEK293T, L cells). Confirm the expression of key Wnt pathway components in your cell line. | |
| Suboptimal concentration: The concentration of Laduviglusib used may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 - 20 µM). | |
| Insufficient treatment time: The duration of treatment may not be long enough to observe downstream effects. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific endpoint. | |
| High cellular toxicity or cell death observed. | High concentration of Laduviglusib: Excessive concentrations can lead to off-target effects and cytotoxicity. | Lower the concentration of Laduviglusib used. Determine the IC50 for cytotoxicity in your cell line using an MTT or similar viability assay. |
| High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Inaccurate compound dilution: Errors in preparing stock or working solutions can lead to variability. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. |
Quantitative Data Summary
The following tables summarize key quantitative data for Laduviglusib from various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Assay Conditions |
| GSK-3α | 10 nM | Cell-free kinase assay |
| GSK-3β | 6.7 nM | Cell-free kinase assay |
| cdc2 | 8.8 µM | Cell-free kinase assay |
| ERK2 | >10 µM | Cell-free kinase assay |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | EC50 / IC50 |
| CHO-IR | Glycogen Synthase Activation | Activation | 0.763 µM[2][4] |
| 3T3-L1 | Adipocyte Differentiation | Inhibition | 0.3 µM[4] |
| HEK293T | Wnt/β-catenin Reporter | Activation | Not explicitly stated, but effective at low µM range. |
| ES-D3 | Cell Viability | Inhibition | 4.9 µM[6][8] |
Experimental Protocols
Western Blotting for β-catenin Accumulation
This protocol is designed to qualitatively and semi-quantitatively assess the activation of the Wnt/β-catenin pathway by measuring the accumulation of β-catenin protein.
Methodology:
-
Cell Seeding: Seed your cells of interest in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Laduviglusib (e.g., 0, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Wnt/β-catenin Reporter Assay (TCF/LEF Luciferase Assay)
This assay provides a quantitative measure of Wnt/β-catenin signaling pathway activation.[1]
Methodology:
-
Transfection: Co-transfect your cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[9]
-
Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of Laduviglusib or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Laduviglusib.
Caption: Experimental workflow for Western Blotting.
Caption: Troubleshooting logic for lack of Laduviglusib effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 3. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 9. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
Off-target effects of Laduviglusib dihydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021). The information focuses on potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is Laduviglusib dihydrochloride (CHIR-99021) a completely selective GSK-3 inhibitor?
Laduviglusib is a highly selective inhibitor of Glycogen Synthase Kinase 3 alpha (GSK-3α) and beta (GSK-3β) with IC50 values in the low nanomolar range (GSK-3α: 10 nM, GSK-3β: 6.7 nM).[1][2][3][4] It exhibits high selectivity, often over 500-fold, against its closest protein kinase homologs like CDC2 and ERK2.[1][3] However, like many kinase inhibitors, its selectivity is concentration-dependent. At nanomolar concentrations, it is considered highly specific for GSK-3. At micromolar concentrations, which are often used to achieve robust activation of the Wnt/β-catenin signaling pathway in cell culture, the potential for off-target activity increases.[5]
Q2: What are the known off-target effects of Laduviglusib at high concentrations (micromolar range)?
At micromolar concentrations, Laduviglusib may interact with other kinases and signaling pathways. A kinase screen of CHIR-99021 at 10 µM revealed inhibition of several other kinases.[6] Additionally, some studies suggest that CHIR-99021 can influence other signaling pathways, including the PI3K/Akt, TGF-β, and MAPK pathways.[7]
Q3: There are conflicting reports on how Laduviglusib affects Akt phosphorylation. Can you clarify this?
The effect of Laduviglusib on Akt phosphorylation appears to be context-dependent, which may explain the varying reports. GSK-3 is a downstream component of the PI3K/Akt signaling pathway.[8][9] Typically, Akt phosphorylates and inactivates GSK-3. When using a GSK-3 inhibitor like Laduviglusib, the direct downstream effects of GSK-3 inhibition are expected. However, complex feedback loops exist within these signaling networks.[10] Some studies may observe changes in Akt phosphorylation as an indirect consequence of GSK-3 inhibition or potential off-target effects at high concentrations. It is crucial to carefully control experimental conditions and analyze multiple time points and concentrations to understand the specific effects in your model system.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of Laduviglusib required to achieve the desired biological effect in your specific cell type or system.
-
Perform control experiments: Include appropriate controls to confirm that the observed phenotype is due to GSK-3 inhibition and not an off-target effect. This could involve using a structurally different GSK-3 inhibitor or a negative control compound.
-
Validate findings with genetic approaches: Where possible, use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout GSK-3 to confirm that the pharmacological and genetic inhibition of the target produce the same effect.
Q5: What is the recommended working concentration for Laduviglusib in cell culture?
The optimal concentration of Laduviglusib can vary significantly between cell types and experimental goals. For maintaining pluripotency in stem cells, concentrations in the range of 1-3 µM are often used.[5] However, for other applications, different concentrations may be necessary. It is strongly advised to perform a titration experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results at high concentrations. | Off-target effects of Laduviglusib at micromolar concentrations. | 1. Review the kinase selectivity data provided below to identify potential off-target kinases that might be influencing your results. 2. Perform a dose-response curve to find the lowest effective concentration. 3. Use an alternative, structurally distinct GSK-3 inhibitor as a control. |
| Observed changes in signaling pathways other than Wnt/β-catenin. | Laduviglusib may influence other pathways like PI3K/Akt or TGF-β at high concentrations. | 1. Validate your findings by measuring the activity of key components of the suspected off-target pathway. 2. Consider using a more targeted approach to modulate the Wnt/β-catenin pathway if specificity is critical. |
| Cell toxicity or reduced viability at high concentrations. | Although generally well-tolerated, very high concentrations of any compound can induce toxicity. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of Laduviglusib concentrations. 2. Ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels. |
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory activity of CHIR-99021 against a panel of kinases at a concentration of 10 µM. This data is crucial for identifying potential off-target interactions at high experimental concentrations.
| Kinase | % Inhibition at 10 µM (CHIR-99021) |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| CDK9 | 88.1 |
| CK1γ1 | 85.8 |
| CDK2/CycA2 | 79.3 |
| LIMK1 | 78.9 |
| DYRK1B | 70.5 |
| PLK1 | 59.2 |
| PKR | 57.1 |
| BRAF | 53.8 |
| RSK3 | 53.6 |
| Data sourced from the NIH Molecular Libraries Program.[6] |
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like Laduviglusib against a broad panel of kinases using a radiometric assay.
Materials:
-
Purified, active recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Laduviglusib in DMSO. For assessing off-target effects at high concentrations, the highest concentration tested should be in the micromolar range (e.g., 10 µM or 100 µM).
-
Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of each purified kinase to individual wells.
-
Add Inhibitor: Add the serially diluted Laduviglusib or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Dry the filter plate and measure the incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each Laduviglusib concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Caption: Laduviglusib's mechanism and potential off-target pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 4. agscientific.com [agscientific.com]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Improving Laduviglusib dihydrochloride solubility for experiments
Welcome to the technical support center for Laduviglusib dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is Laduviglusib dihydrochloride and what is its primary mechanism of action?
Laduviglusib, also known as CHIR-99021, is a potent and selective inhibitor of Glycogen Synthase Kinase 3 alpha (GSK-3α) and beta (GSK-3β)[1][2]. It functions as an ATP-competitive inhibitor with IC50 values of 10 nM for GSK-3α and 6.7 nM for GSK-3β[1][2]. By inhibiting GSK-3, Laduviglusib activates the canonical Wnt/β-catenin signaling pathway[1][2]. This pathway is crucial for various cellular processes, including stem cell self-renewal and differentiation[1][3].
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have limited solubility in aqueous solutions. The recommended primary solvent for creating a stock solution is Dimethyl sulfoxide (B87167) (DMSO)[1][4]. For in vivo studies, various co-solvent formulations are often necessary.
Q3: Can I dissolve this compound directly in water or cell culture media?
Direct dissolution in water or cell culture media is generally not recommended due to the compound's poor aqueous solubility[4]. While some hydrochloride salt forms may have increased water solubility, preparing a high-concentration stock solution in an organic solvent like DMSO is the standard and most reliable method. The trihydrochloride salt of CHIR-99021 is reported to be soluble in water at 25 mM[3].
Q4: My this compound solution is precipitating after dilution in my aqueous experimental buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts and toxicity[].
-
Warm the Media: Gently warm your cell culture media or buffer to 37°C before adding the Laduviglusib stock solution. Adding the compound to cold liquids can cause it to precipitate[6].
-
Proper Mixing: Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and even distribution.
-
Use of Co-solvents: For in vivo or other formulations requiring higher concentrations in aqueous-based systems, consider using co-solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce solubility. Gentle warming to 37°C and sonication can also aid dissolution[1][4]. |
| Precipitation observed in cell culture media. | The stock solution was not fully dissolved or was added to cold media. | Ensure the DMSO stock solution is clear and fully dissolved before use. Warm the cell culture media to 37°C before adding the compound[6]. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation or precipitation. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[6]. |
| Cell toxicity or off-target effects observed. | The concentration of Laduviglusib or the final DMSO concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Keep the final DMSO concentration in the culture medium below 0.5%[][6]. |
Quantitative Solubility Data
The following tables summarize the solubility of Laduviglusib and its salt forms in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Compound Form | Solvent | Maximum Concentration | Notes |
| Laduviglusib (Free Base) | DMSO | ≥23.27 mg/mL[4] | Insoluble in ethanol (B145695) and water[4]. |
| This compound | DMSO | 16.67 mg/mL (35.82 mM)[1] | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. Ultrasonic treatment may be needed[1]. |
| CHIR-99021 trihydrochloride | Water | 25 mM[3] | - |
| CHIR-99021 trihydrochloride | DMSO | 50 mM[3] | - |
Table 2: Solubility in Experimental Formulations (for in vivo use)
| Formulation Components | Achieved Concentration | Appearance |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.1 mg/mL (4.5 mM)[7] | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.1 mg/mL (4.5 mM)[7] | Clear solution |
| 4% DMSO + 30% PEG 300 + ddH2O | ~3.5 mg/mL (7 mM)[7] | Clear solution |
| 0.5% CMC-Na in saline water | ~5 mg/mL (10.7 mM)[7] | Suspension |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound, calculate the mass needed for your desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, you would need the appropriate mass of the compound.
-
Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Aid Dissolution: To facilitate dissolution, gently warm the tube to 37°C for 3-5 minutes and vortex. If necessary, use an ultrasonic bath for a short period[4][].
-
Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles[3][6].
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: While gently swirling the warmed medium, add the required volume of the stock solution to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting before adding to your cells. The final DMSO concentration should not exceed 0.5%[].
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CHIR 99021 trihydrochloride | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
Technical Support Center: Laduviglusib Dihydrochloride Treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering cell toxicity issues with Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Laduviglusib dihydrochloride?
A1: Laduviglusib is a potent and highly selective ATP-competitive inhibitor of glycogen (B147801) synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β). By inhibiting GSK-3, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the canonical Wnt/β-catenin signaling pathway.[1] Laduviglusib demonstrates high selectivity for GSK-3 over other kinases such as CDC2 and ERK2.
Q2: At what concentrations does Laduviglusib typically become toxic to cells?
A2: The cytotoxic concentration of Laduviglusib is highly dependent on the cell type and the duration of exposure. For instance, in mouse embryonic stem cells (ES-D3), a 3-day exposure to Laduviglusib showed an IC50 of 4.9 μM for viability.[2][3] Conversely, some cancer cell lines, such as LOUCY, SN12C, and A427, exhibit much higher growth inhibition IC50 values, exceeding 180 μM, suggesting lower toxicity. In other cell types, like the rat insulinoma cell line INS-1E, Laduviglusib did not reduce viability even at high concentrations and instead promoted proliferation. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Q3: How should I prepare and store Laduviglusib for cell culture experiments?
A3: For in vitro experiments, Laduviglusib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To minimize compound degradation, it is recommended to aliquot the stock solution after initial preparation to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions, including vehicle controls, and is at a non-toxic level (generally <0.1%).
Q4: What are potential off-target effects of Laduviglusib at high concentrations?
A4: While Laduviglusib is highly selective for GSK-3, extremely high concentrations may lead to off-target effects, contributing to cytotoxicity. Although specific off-target interactions for Laduviglusib are not extensively documented in the provided search results, it is a general principle for small molecule inhibitors that high concentrations can lead to binding to unintended cellular targets.[4][5][6] To mitigate this, it is recommended to use the lowest effective concentration of Laduviglusib that achieves the desired biological outcome, such as the activation of Wnt signaling.
Troubleshooting Guides
Issue 1: Significant cell death observed at concentrations reported as safe in the literature.
-
Possible Cause 1: Cell-Type Specific Sensitivity.
-
Explanation: As highlighted in the FAQs, cellular sensitivity to Laduviglusib is highly variable. Your specific cell line may be more sensitive than those commonly cited in the literature.
-
Solution: Perform a dose-response curve (e.g., from 0.1 µM to 20 µM) for your specific cell line using a viability assay like MTT or a cell counting method with Trypan Blue. This will establish the optimal working concentration and the toxic threshold for your experimental model.
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: High concentrations of the solvent used for the stock solution, typically DMSO, can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (generally <0.1%).
-
-
Possible Cause 3: Off-Target Effects at High Concentrations.
-
Explanation: While highly selective, at very high concentrations, Laduviglusib might engage with other kinases or cellular proteins, leading to toxicity.
-
Solution: Use the lowest effective concentration of Laduviglusib that elicits the desired biological effect (e.g., activation of Wnt signaling) to minimize potential off-target cytotoxicity.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Compound Instability.
-
Explanation: Repeated freeze-thaw cycles of the stock solution can lead to the degradation of Laduviglusib.
-
Solution: Aliquot your stock solution after the initial preparation to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Explanation: Variations in cell density, passage number, or media components can alter the cellular response to drug treatment.
-
Solution: Standardize your experimental protocols. Ensure that cells are seeded at a consistent density and are within a specific passage number range for all experiments.
-
Quantitative Data Summary
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| GSK-3β | Cell-free kinase assay | 6.7 nM | |
| GSK-3α | Cell-free kinase assay | 10 nM | |
| ES-D3 (mouse embryonic stem cells) | Cell Viability (MTT Assay) | 4.9 µM (3-day exposure) | [2][3] |
| LOUCY, SN12C, A427 (cancer cell lines) | Growth Inhibition Assay | >180 µM |
Experimental Protocols
MTT Assay for Cell Viability Assessment with Laduviglusib Treatment
This protocol outlines the steps for determining the cytotoxic effects of Laduviglusib on adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Laduviglusib in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Laduviglusib dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Laduviglusib concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with Laduviglusib intervention.
Caption: Experimental workflow for assessing Laduviglusib cytotoxicity.
Caption: Troubleshooting decision tree for Laduviglusib-induced cell toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating β-catenin Accumulation After Laduviglusib Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the accumulation of β-catenin following treatment with Laduviglusib.
Frequently Asked Questions (FAQs)
Q1: What is Laduviglusib and how does it lead to β-catenin accumulation?
Laduviglusib, also known as CHIR-99021, is a potent and selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β.[1][2][3][4][5] In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" which phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[6][7][8][9] By inhibiting GSK-3β, Laduviglusib prevents the phosphorylation of β-catenin. This leads to the stabilization of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can activate target gene transcription.[6][7][8][10]
Q2: What is the expected outcome of successful Laduviglusib treatment on β-catenin levels?
Successful treatment with Laduviglusib should result in a detectable increase in the total and/or nuclear levels of β-catenin protein. This can be observed through various analytical techniques such as Western Blotting and Immunofluorescence.
Q3: How can I confirm that the accumulated β-catenin is transcriptionally active?
To confirm that the accumulated β-catenin is transcriptionally active, you can measure the expression levels of known Wnt/β-catenin target genes, such as AXIN2, c-Myc, and Cyclin D1, using quantitative real-time PCR (qPCR).[11][12] An upregulation of these genes following Laduviglusib treatment would indicate that the accumulated β-catenin is functional.
Q4: Are there any known off-target effects of Laduviglusib that I should be aware of?
Laduviglusib is a highly selective inhibitor for GSK-3, showing over 500-fold selectivity against its closest homologs like CDC2 and ERK2.[1][2][3][4] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.[10] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes β-catenin accumulation while minimizing potential off-target effects.
Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for Laduviglusib.
Caption: Wnt/β-catenin signaling pathway and Laduviglusib's mechanism.
Experimental Workflow for Validation
The following diagram outlines the general workflow for validating β-catenin accumulation after Laduviglusib treatment.
References
- 1. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Laduviglusib Dihydrochloride: A Comparative Guide to a Potent GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a highly potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3).[1][2][3][4][5][6] This guide provides an objective comparison of Laduviglusib with other notable GSK-3 inhibitors, supported by experimental data to inform research and development decisions.
Performance Comparison of GSK-3 Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50), selectivity against other kinases, and its mechanism of action. Laduviglusib distinguishes itself with its high potency against both GSK-3 isoforms (GSK-3α and GSK-3β) and exceptional selectivity.[1][2][3][4][7]
Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Laduviglusib and other commonly used GSK-3 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Mechanism of Action | Key Characteristics |
| Laduviglusib (CHIR-99021) | 10 [1][2][3][5] | 6.7 [1][2][3][5] | ATP-competitive [6] | Highly selective against a large panel of kinases. [1][4] |
| LY2090314 | 1.5[7][8] | 0.9[7][8] | ATP-competitive | Potent inhibitor, has been in clinical trials for oncology.[7][9] |
| Tideglusib | 908[10][11] | 60[7] | Non-ATP competitive, Irreversible[9][10] | Has been evaluated in clinical trials for neurodegenerative diseases.[9] |
| SB216763 | 34.3[7][8] | 34.3[7][8] | ATP-competitive[8] | Potent and selective GSK-3 inhibitor.[7] |
| CHIR-98014 | 0.65[7] | 0.58[7] | ATP-competitive | Highly potent GSK-3 inhibitor.[7] |
| BIO (GSK-3 Inhibitor IX) | 5[7] | 5[7] | Not specified | Specific GSK-3 inhibitor, also inhibits JAKs.[7] |
| Alsterpaullone | 4[7] | 4[7] | ATP-competitive | Potent inhibitor of CDKs and GSK-3.[7] |
Selectivity Profile of Laduviglusib (CHIR-99021)
A critical feature of Laduviglusib is its high selectivity. It exhibits over 500-fold selectivity for GSK-3 compared to its closest homologs, CDC2 and ERK2, and shows minimal activity against a broad panel of other kinases.[1][2][3][4][12] This high degree of selectivity minimizes off-target effects, making it a precise tool for studying GSK-3-mediated pathways.
Signaling Pathway and Mechanism of Action
GSK-3 is a key regulator in numerous signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. The inhibition of GSK-3 by compounds like Laduviglusib prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.[13][14][15]
Experimental Protocols
In Vitro GSK-3 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against GSK-3.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Laduviglusib dihydrochloride and others) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for Laduviglusib would be in the low micromolar range, with dilutions down to the picomolar range.[16]
-
In a microplate, add the assay buffer, the GSK-3β enzyme, and the substrate peptide.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for GSK-3β.[16]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Calculate the percentage of GSK-3 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Wnt/β-catenin Pathway Activation
This protocol assesses the ability of GSK-3 inhibitors to activate the Wnt/β-catenin signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, 3T3-L1)
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
-
Lysis buffer
-
Antibodies: primary antibody against β-catenin and a loading control (e.g., GAPDH, β-actin), and a secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the GSK-3 inhibitors or DMSO (vehicle control) for a specified duration (e.g., 3-6 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with the primary antibody against total β-catenin.
-
After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control. An increase in the level of total β-catenin indicates GSK-3 inhibition and pathway activation.[17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. agscientific.com [agscientific.com]
- 14. reprocell.com [reprocell.com]
- 15. agscientific.com [agscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Decoding Specificity: A Comparative Analysis of Laduviglusib Dihydrochloride as a GSK-3 Inhibitor
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. Glycogen Synthase Kinase 3 (GSK-3), a ubiquitously expressed serine/threonine kinase, is a critical regulatory node in a multitude of cellular processes. Its dysregulation has been implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Laduviglusib dihydrochloride, also widely known as CHIR-99021, has emerged as a potent and highly selective inhibitor of GSK-3. This guide provides an objective comparison of Laduviglusib's performance against other common GSK-3 inhibitors, supported by experimental data, to aid in the selection of the most appropriate research tools.
Laduviglusib is a small molecule that acts as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1] Its high potency is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50).[2][3][4] A key advantage of Laduviglusib is its exceptional selectivity. Kinase screening panels have shown that it exhibits greater than 500-fold selectivity for GSK-3 over its closest homologs, such as CDC2 and ERK2, and displays minimal interaction with a broad range of other kinases and pharmacologically relevant receptors.[3][4] This high specificity minimizes the risk of off-target effects, which can confound experimental results and lead to misinterpretation of cellular responses.
Comparative Analysis of GSK-3 Inhibitors
The selection of a suitable GSK-3 inhibitor is critical for the accurate interpretation of experimental outcomes. While numerous compounds have been developed to target GSK-3, they vary significantly in their potency and, more importantly, their selectivity.
| Inhibitor | Target(s) | IC50 (GSK-3β) | IC50 (GSK-3α) | Selectivity Profile |
| Laduviglusib (CHIR-99021) | GSK-3α/β | 6.7 nM [2][3][4] | 10 nM [2][3][4] | Highly selective; >500-fold selectivity over CDC2 and ERK2. [3][4] |
| BIO-acetoxime (BIO) | GSK-3α/β | 10 nM[5] | 10 nM[5] | Promiscuous; inhibits other kinases.[6] |
| SB-216763 | GSK-3α/β | 34.3 nM[7] | 34.3 nM[7] | Promiscuous; inhibits other kinases.[6] |
| AR-A014418 | GSK-3β | Not specified | Not specified | High kinase selectivity, similar to CHIR-99021.[6] |
| Tideglusib | GSK-3β | 60 nM[7] | Not specified | Irreversible inhibitor; may inhibit other kinases.[8] |
| LY2090314 | GSK-3α/β | 0.9 nM[7] | 1.5 nM[7] | Highly selective.[7] |
Table 1: Comparison of Potency and Selectivity of Common GSK-3 Inhibitors.
As illustrated in the table, while other inhibitors such as BIO-acetoxime and SB-216763 exhibit potent GSK-3 inhibition, they are known to be more promiscuous, targeting a wider range of kinases.[6] In contrast, Laduviglusib and AR-A014418 demonstrate a much cleaner kinase selectivity profile.[6] The high selectivity of Laduviglusib makes it a superior tool for specifically interrogating the role of GSK-3 in biological systems.
The Wnt/β-Catenin Signaling Pathway: The Primary Downstream Effect of Laduviglusib
One of the most well-characterized downstream effects of GSK-3 inhibition by Laduviglusib is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.
Experimental Validation of Laduviglusib Specificity
The specificity of Laduviglusib has been validated through a series of rigorous in vitro and cell-based assays. Below are the general methodologies for key experiments.
In Vitro Kinase Assay (TR-FRET)
This assay is used to determine the IC50 values of inhibitors against purified kinases.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a final concentration of 5 µM recombinant GSK-3β protein. Serially dilute Laduviglusib in DMSO and then in the assay buffer. Prepare a substrate solution containing ULight-GS peptide and ATP.
-
Reaction Incubation: In a 384-well microplate, add the GSK-3β enzyme and the serially diluted Laduviglusib or vehicle control (DMSO). Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the Europium cryptate-labeled anti-phospho-GS antibody. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the signal ratio to determine the IC50 value.
Cellular Wnt/β-Catenin Reporter Assay
This assay measures the activation of the Wnt/β-catenin pathway in living cells.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with a TCF/LEF-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Inhibitor Treatment: After transfection, treat the cells with serial dilutions of Laduviglusib or other GSK-3 inhibitors for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value for Wnt pathway activation.
Conclusion
The experimental data strongly supports Laduviglusib (CHIR-99021) as a premier tool for the specific inhibition of GSK-3. Its high potency and, most importantly, its exceptional selectivity, set it apart from many other commercially available GSK-3 inhibitors. By minimizing off-target effects, Laduviglusib allows for a more precise and reliable investigation of the roles of GSK-3 in health and disease. For researchers studying the Wnt/β-catenin pathway or other GSK-3-mediated processes, Laduviglusib offers a robust and specific means to modulate this critical kinase.
References
- 1. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib Dihydrochloride: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib dihydrochloride (B599025), also known as CHIR-99021, is a potent and highly selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). GSK-3 is a key enzyme implicated in a multitude of cellular processes, including glycogen metabolism, cell development, and neuronal function. Its dysregulation has been linked to various diseases, making it a significant target for drug discovery. This guide provides a comparative analysis of the kinase selectivity of Laduviglusib dihydrochloride, presenting supporting experimental data and methodologies to aid researchers in their investigations.
High Specificity for GSK-3 Isoforms
Laduviglusib is a potent inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Experimental data consistently demonstrate its high affinity for these primary targets, with IC50 values in the low nanomolar range.
| Kinase | IC50 (nM) |
| GSK-3α | 10[1][2] |
| GSK-3β | 6.7[1][2] |
This high potency against GSK-3 is a critical attribute for its utility as a research tool and potential therapeutic agent.
Cross-Reactivity Profile: A Comparison with Other Kinases
A key consideration for any kinase inhibitor is its selectivity profile, as off-target effects can lead to unforeseen biological consequences and potential toxicity. Laduviglusib has been extensively profiled against a broad panel of kinases and has demonstrated a remarkable degree of selectivity for GSK-3.
KINOMEscan Selectivity Profile
The KINOMEscan™ platform is a competitive binding assay used to quantitatively measure the interactions of a compound with a large panel of kinases. In a comprehensive screen against 359 kinases, Laduviglusib (CHIR-99021) exhibited exceptional selectivity. The results are often visualized in a tree-spot diagram where the size of the circle corresponds to the binding affinity. For Laduviglusib, only GSK-3α and GSK-3β show significant interaction, highlighting its specificity.
In contrast, other commonly used GSK-3 inhibitors, such as BIO ((2'Z,3'E)-6-bromoindirubin-3'-oxime), SB-216763, and AR-A014418, have been shown to interact with numerous other kinases, indicating a more promiscuous binding profile. This makes Laduviglusib a more precise tool for specifically studying the roles of GSK-3.
Quantitative Inhibition Data
The following table summarizes the percentage of inhibition of Laduviglusib (CHIR-99021) at a concentration of 10 µM against a panel of kinases, further illustrating its high selectivity. For comparison, data for another compound, ML320, is also presented.
| Kinase | CHIR-99021 (% Inhibition at 10 µM) | ML320 (% Inhibition at 10 µM) |
| GSK3α | 99.9 | 99.9 |
| GSK3β | 99.9 | 99.9 |
| BRAF | 53.8 | 10.8 |
| CDK2/CycA2 | 79.3 | 78.7 |
| CDK2/CycE1 | 67.2 | 73.5 |
| CDK4 | 65.3 | 19 |
| CDK5 | 51.2 | 86.7 |
| CDK9 | 88.1 | 20.5 |
| CK1g1 | 85.8 | 0.5 |
| CK1g3 | 70.5 | 3.2 |
| DYKR1B | 70.5 | 52.5 |
| Erk5 | 61.3 | 0.6 |
| HIPK4 | 55.5 | 3.2 |
| LIMK1 | 78.9 | 6.7 |
| MAP2K6 | 65.3 | 0.1 |
| MELK | 53.5 | 4.5 |
| MLK3 | 52.7 | 18.8 |
| PKR | 57.1 | 0.1 |
| PLK1 | 59.2 | 21.3 |
| RSK3 | 53.6 | 0.1 |
Data sourced from "Discovery of Potent and Highly Selective Inhibitors of GSK3b".
As the data indicates, while Laduviglusib shows some inhibitory activity against other kinases at a high concentration (10 µM), its activity against GSK-3α and GSK-3β is near complete. It demonstrates over 500-fold selectivity for GSK-3 compared to its closest homologs, Cdc2 and ERK2.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, which is modulated by GSK-3, and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Canonical Wnt/β-catenin signaling pathway with the inhibitory action of Laduviglusib on GSK-3.
Caption: General workflow for determining kinase inhibitor selectivity using a competitive binding assay.
Experimental Protocols
The data presented in this guide are primarily generated using competitive binding assays, such as the KINOMEscan™ platform. Below is a generalized protocol for such an assay.
KINOMEscan™ Competitive Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
A panel of DNA-tagged human kinases.
-
Immobilized, broadly-selective kinase inhibitor (e.g., on beads).
-
Assay buffer.
-
Wash buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Kinase and Compound Preparation: A solution of the DNA-tagged kinase is prepared in the assay buffer. The test compound is serially diluted to the desired concentrations.
-
Binding Reaction: The kinase, the test compound, and the immobilized ligand are combined in the wells of a microtiter plate. The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove unbound kinase and test compound. The kinase that remains bound to the immobilized ligand is retained.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound. For determination of dissociation constants (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a dose-response curve.
Conclusion
This compound stands out as a highly potent and selective inhibitor of GSK-3α and GSK-3β. Its exceptional selectivity, as demonstrated by comprehensive kinase profiling, makes it a superior tool for specifically interrogating GSK-3 function in various biological systems compared to other less selective GSK-3 inhibitors. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in the effective design and interpretation of their experiments involving GSK-3 inhibition.
References
Laduviglusib Dihydrochloride: A Comparative Guide to its Efficacy in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021) across various cell lines. As a potent and highly selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3), Laduviglusib is a critical tool in studying the Wnt/β-catenin signaling pathway and holds therapeutic potential in diverse research areas, including stem cell biology, oncology, and regenerative medicine. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate informed decisions in experimental design.
Mechanism of Action: Wnt/β-Catenin Pathway Activation
Laduviglusib exerts its effects by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β[1][2][3]. In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, binding to TCF/LEF transcription factors and initiating the expression of Wnt target genes involved in cell proliferation, differentiation, and survival[4][5][6][7][8][9].
Caption: The Wnt/β-catenin signaling pathway with and without Wnt ligand or Laduviglusib.
Comparative Efficacy of Laduviglusib and Alternatives
The following table summarizes the quantitative data on the efficacy of Laduviglusib (CHIR-99021) and other GSK-3 inhibitors in various cell lines. IC50 values represent the concentration of the inhibitor required to reduce the activity of GSK-3 or cell viability by 50%.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| Laduviglusib (CHIR-99021) | GSK-3α (cell-free) | Kinase Assay | 10 nM | [1][3] |
| GSK-3β (cell-free) | Kinase Assay | 6.7 nM | [1][3] | |
| Mouse ES cells (ES-D3) | Viability (MTT) | 4.9 µM | [10] | |
| Mouse ES cells (ES-CCE) | Viability (MTT) | >10 µM | [10] | |
| Epithelioid Sarcoma (VA-ES-BJ) | Proliferation (MTS) | 100 µM | [11] | |
| Human Tenon's Fibroblasts | Viability (MTT) | >20 µM | [12] | |
| LOUCY (Leukemia) | Growth Inhibition | 182.7 µM | [2] | |
| SN12C (Renal Carcinoma) | Growth Inhibition | 182.8 µM | [2] | |
| A427 (Lung Carcinoma) | Growth Inhibition | 184.6 µM | [2] | |
| Tideglusib | GSK-3β (cell-free) | Kinase Assay | 60 nM | [1] |
| GSK-3α (cell-free) | Kinase Assay | 908 nM | [13] | |
| GSK-3β (Z'-LYTE assay) | Kinase Assay | 502 nM | [13][14] | |
| BIO (6-bromoindirubin-3'-oxime) | Mouse ES cells (ES-D3) | Viability (MTT) | 0.48 µM | [10] |
| SB-216763 | Mouse ES cells (ES-D3) | Viability (MTT) | 5.7 µM | [10] |
| CHIR-98014 | Mouse ES cells (ES-D3) | Viability (MTT) | 1.1 µM | [10] |
| LY2090314 | GSK-3α (cell-free) | Kinase Assay | 1.5 nM | [1] |
| GSK-3β (cell-free) | Kinase Assay | 0.9 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Proliferation Assays (MTT/MTS)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow:
Caption: A generalized workflow for MTT/MTS cell viability assays.
Detailed Protocol (MTT Assay): [12][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Laduviglusib dihydrochloride (e.g., 1, 2.5, 5, 10, 20 µM) or a vehicle control (DMSO) for the desired duration (24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Wnt/β-catenin Signaling Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activation of the Wnt/β-catenin pathway by measuring the activity of a reporter gene (luciferase) under the control of TCF/LEF responsive elements.
Workflow:
Caption: A standard workflow for a Wnt/β-catenin luciferase reporter assay.
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Laduviglusib or other test compounds.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.
Conclusion
This compound is a potent and selective GSK-3 inhibitor that effectively activates the Wnt/β-catenin signaling pathway. Its efficacy varies across different cell lines, highlighting the importance of empirical determination of optimal concentrations for specific experimental systems. The provided data and protocols offer a valuable resource for researchers utilizing Laduviglusib and other GSK-3 inhibitors in their studies. The distinct mechanisms of action and potencies of different GSK-3 inhibitors, such as the ATP-competitive nature of Laduviglusib versus the non-ATP competitive and irreversible action of Tideglusib, should be carefully considered when selecting a compound for a particular research question[13].
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reprocell.com [reprocell.com]
- 10. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physiology.elte.hu [physiology.elte.hu]
A Head-to-Head Comparison of Two Potent GSK-3 Inhibitors: Laduviglusib and BIO
In the realm of molecular biology and drug discovery, particularly within the scope of stem cell research and regenerative medicine, the inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3) has emerged as a critical strategy for modulating cellular processes. GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway, a pathway integral to cell proliferation, differentiation, and fate determination. By inhibiting GSK-3, small molecules can activate Wnt signaling, thereby influencing these fundamental cellular behaviors.
This guide provides a detailed comparative analysis of two widely used and potent GSK-3 inhibitors: Laduviglusib (also known as CHIR-99021) and BIO (6-bromoindirubin-3'-oxime). We will delve into their mechanisms of action, comparative efficacy in activating the Wnt/β-catenin pathway, selectivity, and cytotoxic profiles, supported by experimental data.
Mechanism of Action: Targeting the ATP-Binding Pocket of GSK-3
Both Laduviglusib and BIO function as ATP-competitive inhibitors of GSK-3.[1] This means they bind to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its downstream targets. A primary target of GSK-3 is β-catenin. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[2] By inhibiting GSK-3, both Laduviglusib and BIO prevent the phosphorylation of β-catenin.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[4]
Comparative Efficacy and Potency
While both compounds are potent GSK-3 inhibitors, their efficacy and potency exhibit notable differences.
| Parameter | Laduviglusib (CHIR-99021) | BIO (6-bromoindirubin-3'-oxime) | Reference |
| GSK-3β IC50 | 6.7 nM | 5 nM | [5][6] |
| GSK-3α IC50 | 10 nM | 5 nM | [6][7] |
| Wnt/β-catenin Activation | Strong and robust activation | Minor or no significant activation compared to Wnt3a | [3] |
| Cytotoxicity IC50 (mouse ES cells) | 4.9 µM | 0.48 µM | [3] |
Table 1: Comparative quantitative data for Laduviglusib and BIO.
A direct comparative study in mouse embryonic stem cells revealed that while both compounds inhibit GSK-3, Laduviglusib leads to a significantly more robust activation of the Wnt/β-catenin pathway, as measured by a TCF/LEF luciferase reporter assay.[3] In the same study, BIO demonstrated considerably higher cytotoxicity, with an IC50 value approximately ten times lower than that of Laduviglusib.[3]
Specificity and Off-Target Effects
A critical consideration in the application of small molecule inhibitors is their specificity. Kinome-wide screening has revealed significant differences between Laduviglusib and BIO in this regard.
Laduviglusib is a highly selective inhibitor of GSK-3, exhibiting over 500-fold selectivity against a broad panel of other kinases.[5] In contrast, BIO has been shown to be more promiscuous, targeting numerous other kinases, which may contribute to its higher cytotoxicity and potentially confounding off-target effects.[5][8]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key comparative experiments are provided below.
GSK-3β Kinase Assay (In Vitro Inhibition)
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of GSK-3 inhibitors.
Materials:
-
Recombinant human GSK-3β enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
GSK-3 specific peptide substrate (e.g., a derivative of glycogen synthase)
-
Laduviglusib and BIO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of Laduviglusib and BIO in kinase assay buffer.
-
In a 384-well plate, add the recombinant GSK-3β enzyme to each well.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate and ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TCF/LEF Luciferase Reporter Assay (Cell-Based Wnt Activation)
This protocol is for quantifying the activation of the Wnt/β-catenin signaling pathway in cells treated with GSK-3 inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Laduviglusib and BIO
-
Dual-luciferase reporter assay system
-
96-well plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of Laduviglusib or BIO. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
Cytotoxicity Assay (Cell Viability)
This protocol measures the effect of the inhibitors on cell viability to determine their cytotoxicity.
Materials:
-
Mouse embryonic stem cells (or other relevant cell line)
-
Cell culture medium
-
Laduviglusib and BIO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a desired density and allow them to adhere.
-
Add serial dilutions of Laduviglusib or BIO to the wells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for cytotoxicity.
Conclusion
Both Laduviglusib and BIO are potent inhibitors of GSK-3 that can effectively activate the Wnt/β-catenin signaling pathway. However, this comparative analysis reveals critical differences between the two compounds. Laduviglusib demonstrates superior specificity for GSK-3 and a more robust activation of the Wnt pathway in cellular assays, coupled with significantly lower cytotoxicity compared to BIO.[3][5] The promiscuous nature of BIO, leading to off-target effects, may complicate the interpretation of experimental results and contribute to its higher toxicity.[5][8]
For researchers aiming to specifically probe the consequences of GSK-3 inhibition and Wnt pathway activation with minimal confounding variables, Laduviglusib (CHIR-99021) presents a more selective and less toxic tool. The choice of inhibitor should be carefully considered based on the experimental context, with a thorough understanding of their respective potency, specificity, and potential for off-target effects.
References
- 1. reprocell.com [reprocell.com]
- 2. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in silico analysis of CHIR99021, Azakenpaullone and Tricantin interactions with GSK3β, a key protein in stem cell fates [jcamech.ut.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Confirming Laduviglusib Dihydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays to confirm the activity of Laduviglusib dihydrochloride (B599025), a potent activator of the Wnt/β-catenin signaling pathway. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative Wnt pathway modulators to assist researchers in selecting the most appropriate methods and compounds for their studies.
Introduction to Laduviglusib Dihydrochloride
Laduviglusib (also known as CHIR-99021) is a highly selective and potent small molecule inhibitor of glycogen (B147801) synthase kinase 3α (GSK-3α) and GSK-3β (GSK-3β).[1][2][3][4] In the canonical Wnt signaling pathway, GSK-3β is a key component of the β-catenin destruction complex. By inhibiting GSK-3β, Laduviglusib prevents the phosphorylation and subsequent degradation of β-catenin.[5] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor)-mediated transcription of Wnt target genes.[1] Consequently, Laduviglusib acts as a robust activator of the Wnt/β-catenin signaling pathway.[2][3][6]
Comparison with Alternative Wnt Pathway Modulators
Laduviglusib's mechanism of action distinguishes it from other Wnt pathway modulators that target different components of the signaling cascade. The following table provides a comparison of Laduviglusib with other commonly used Wnt pathway inhibitors.
| Compound | Target | Mechanism of Action | IC₅₀ |
| Laduviglusib (CHIR-99021) | GSK-3α / GSK-3β | ATP-competitive inhibitor of GSK-3, leading to β-catenin stabilization. [5] | GSK-3α: 10 nM, GSK-3β: 6.7 nM [2][3] |
| IWR-1-endo | Tankyrase 1/2 (TNKS1/2) | Stabilizes Axin, a component of the β-catenin destruction complex, by inhibiting Tankyrase.[7][8][9] | 180 nM (in Wnt3a expressing L-cells)[8][10][11] |
| XAV939 | Tankyrase 1/2 (TNKS1/2) | Inhibits Tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin.[12][13][14] | TNKS1: 11 nM, TNKS2: 4 nM[13] |
| Tideglusib | GSK-3β | Non-ATP-competitive, irreversible inhibitor of GSK-3β.[15][16][17][18] | 60 nM (cell-free assay)[16][17][19] |
Functional Assays to Confirm Laduviglusib Activity
Several key functional assays can be employed to confirm the Wnt pathway-activating properties of Laduviglusib.
TCF/LEF Luciferase Reporter Assay
This is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway.[20] The assay utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. Activation of the Wnt pathway by Laduviglusib leads to an increase in luciferase expression, which can be quantified by measuring luminescence.
Western Blotting for β-catenin Stabilization
This assay directly measures the accumulation of β-catenin, a hallmark of canonical Wnt pathway activation.[21] Cells treated with Laduviglusib are expected to show an increase in the levels of total and active (non-phosphorylated) β-catenin compared to untreated controls.
In Vitro Kinase Assay
To directly confirm the inhibitory effect of Laduviglusib on its target, an in vitro kinase assay using purified GSK-3β can be performed. This assay measures the phosphorylation of a GSK-3β substrate in the presence and absence of Laduviglusib to determine its inhibitory potency.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay Protocol
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[22][23]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.[22][23]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Western Blotting Protocol for β-catenin
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phospho Ser33/37/Thr41), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21][24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21][24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[24]
-
Washing: Wash the membrane three times with TBST.[24]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[26]
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by Laduviglusib.
Caption: Experimental workflow for the TCF/LEF Luciferase Reporter Assay.
Caption: Experimental workflow for Western Blotting of β-catenin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. caymanchem.com [caymanchem.com]
- 11. IWR-1-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Tideglusib - tcsc0613 - Taiclone [taiclone.com]
- 19. apexbt.com [apexbt.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Wnt Reporter Activity Assay [bio-protocol.org]
- 24. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. biocompare.com [biocompare.com]
A Head-to-Head Comparison of Small Molecule GSK-3 Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of leading small molecule Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors. This guide provides a detailed comparison of their potency, selectivity, and mechanisms of action, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, most notably Alzheimer's disease, bipolar disorder, and type 2 diabetes. This has spurred significant interest in the development of small molecule inhibitors targeting GSK-3. This guide offers a head-to-head comparison of some of the most commonly used and well-characterized GSK-3 inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action and Classes of Inhibitors
GSK-3 inhibitors can be broadly categorized based on their mechanism of action. The most common are ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. Another class is the non-ATP-competitive inhibitors, which bind to allosteric sites on the enzyme. Substrate-competitive inhibitors represent a third class, which competes with the substrate for binding to the kinase.
Quantitative Comparison of GSK-3 Inhibitors
The following table summarizes the in vitro potency and selectivity of four widely used small molecule GSK-3 inhibitors: CHIR-99021, SB-216763, AR-A014418, and Tideglusib. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Type | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity Notes |
| CHIR-99021 | ATP-competitive | 10[1] | 6.7[1] | Highly selective; >500-fold selectivity for GSK-3 over closely related kinases like CDC2 and ERK2. |
| SB-216763 | ATP-competitive | 34.3[2][3][4][5] | 34.3[2][5] | Potent and selective; minimal activity against a panel of 24 other protein kinases.[2][3] |
| AR-A014418 | ATP-competitive | - | 104[6][7][8] | Selective over cdc2, cdc5, and 26 other kinases.[6] |
| Tideglusib | Non-ATP-competitive | 908[9] | 60[10][11][12] | Irreversible inhibitor; fails to inhibit other kinases with a homologous cysteine in the active site.[12] |
Signaling Pathways and Experimental Workflows
To visualize the role of GSK-3 and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: GSK-3 signaling in Wnt and Tau pathways.
Caption: Workflow for evaluating GSK-3 inhibitors.
Experimental Protocols
GSK-3 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[13]
Materials:
-
GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the GSK-3 inhibitor in 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution or 5% DMSO (for control).
-
Add 2 µl of GSK-3β enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Tau Phosphorylation
This protocol provides a general guideline for analyzing phosphorylated Tau in cell lysates.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
GSK-3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Tau (Ser396), anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate neuronal cells and allow them to adhere.
-
Treat the cells with the GSK-3 inhibitor for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau and loading control (e.g., β-actin) signals.[14][15]
Cell Viability (MTT) Assay
This protocol is based on the colorimetric MTT assay to assess cell viability.[16][17][18][19][20]
Materials:
-
Neuronal cells
-
GSK-3 inhibitor
-
Neurotoxic stimulus (e.g., Aβ peptide)
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the GSK-3 inhibitor for a specified time.
-
Expose the cells to a neurotoxic stimulus.
-
After the treatment period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
The choice of a GSK-3 inhibitor will depend on the specific research question and experimental setup. For studies requiring high potency and selectivity, CHIR-99021 is an excellent choice. SB-216763 also offers high potency and good selectivity.[2][3] AR-A014418 is a well-characterized selective inhibitor, particularly for GSK-3β.[6] For researchers interested in a non-ATP-competitive mechanism of action, Tideglusib is a valuable tool, although its potency against GSK-3α is significantly lower than against GSK-3β.[9][10][11][12] It is crucial to consider the different properties of these inhibitors and to validate their effects in the specific experimental system being used. This guide provides a solid foundation for making an informed decision and for designing robust experiments to investigate the multifaceted roles of GSK-3.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Replicating Published Results with Laduviglusib Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of Laduviglusib dihydrochloride (B599025) (also known as CHIR-99021), a potent and highly selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, with other commonly used alternatives. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways, this guide aims to facilitate the replication of published results and aid in the selection of the most appropriate GSK-3 inhibitor for a given research objective.
Quantitative Comparison of GSK-3 Inhibitors
Laduviglusib is a well-established ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1][2] Its high potency and selectivity have made it a valuable tool in a wide range of studies.[3][4] However, a variety of other GSK-3 inhibitors with different mechanisms of action and selectivity profiles are also available. The following tables summarize key quantitative data from published in vitro studies, providing a direct comparison of Laduviglusib with several alternatives.
Table 1: In Vitro Potency Against GSK-3
| Compound | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Ki (human GSK-3β) | Mechanism of Action |
| Laduviglusib (CHIR-99021) | GSK-3α / GSK-3β | 10 nM[3] | 6.7 nM[3] | 9.8 nM | ATP-competitive, Reversible[2] |
| Tideglusib | GSK-3β | 908 nM | 60 nM (cell-free) | Not applicable (irreversible) | Non-ATP competitive, Irreversible[2] |
| SB216763 | GSK-3α / GSK-3β | 34.3 nM | 34.3 nM | Not Reported | ATP-competitive |
| AR-A014418 | GSK-3β | Not Reported | 104 nM | 38 nM | ATP-competitive |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α / GSK-3β | 5 nM | 5 nM | Not Reported | ATP-competitive |
Table 2: Cytotoxicity in Mouse Embryonic Stem (ES-D3) Cells
| Compound | IC50 (Cytotoxicity) |
| Laduviglusib (CHIR-99021) | 4.9 µM[5][6] |
| SB216763 | 5.7 µM[6] |
| CHIR-98014 | Not Reported |
| BIO | 0.48 µM[6] |
Signaling Pathways and Experimental Workflows
The primary mechanism through which GSK-3 inhibitors like Laduviglusib exert many of their effects is by activating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
Safety Operating Guide
Safe Disposal of Laduviglusib Dihydrochloride: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Laduviglusib dihydrochloride (B599025), a potent GSK-3 inhibitor used in laboratory research. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. The information herein is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Laduviglusib dihydrochloride is classified with several hazards that necessitate careful handling during disposal.[1][2] Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and impervious clothing when handling this compound.[3] Disposal activities should be conducted in a well-ventilated area or outdoors.[1][3]
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
General Disposal Principles
The primary directive for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations.[1][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified waste disposal expert to ensure full compliance.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound powder, contaminated PPE (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., alcohol) and then washing with soap and water.[1][3] The initial rinsate should be collected as hazardous liquid waste.
Step 2: Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][3]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol, followed by a thorough cleaning.[1][3]
Step 3: Waste Storage
-
Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Ensure all waste containers are properly labeled with the contents, hazard warnings, and accumulation start date as required by your institution and local regulations.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
For larger quantities, a potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified professionals at a licensed facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Laduviglusib dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Laduviglusib dihydrochloride (B599025) in a laboratory setting, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans.
Hazard Summary and GHS Classification
Laduviglusib dihydrochloride is classified with several hazards that necessitate careful handling to avoid adverse health effects.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential risks.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 / Category 4 | H300: Fatal if swallowed / H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Danger[2] or Warning[1]
Pictograms:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling this compound to minimize exposure risk. The following PPE is mandatory:
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | ANSI Z87.1 compliant[4][5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., disposable nitrile gloves). | Consult manufacturer's chemical resistance guide.[4] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely, long pants, and closed-toe shoes.[4] | Ensure full skin coverage. |
| Respiratory Protection | A suitable respirator is required if engineering controls are insufficient to control dust or aerosol exposure.[4] | Use must comply with a respiratory protection program, including fit testing.[4] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Standard workflow for safely handling this compound.
Step-by-Step Handling and Disposal Plan
1. Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1][2]
-
Ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Don all required personal protective equipment as outlined in the PPE protocol table.[1][2]
2. Handling the Compound:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure, to avoid inhalation of dust.[1][2]
3. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
4. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed container for proper disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
5. Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or watercourses.[1]
-
The empty container should be disposed of as hazardous waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Laduviglusib | C22H18Cl2N8 | CID 9956119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

